molecular formula C7H12O2 B2508325 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol CAS No. 2243509-28-4

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

Cat. No.: B2508325
CAS No.: 2243509-28-4
M. Wt: 128.171
InChI Key: VPHKVWPWHZJDQQ-UHFFFAOYSA-N
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Description

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol is a valuable, sp3-rich building block for medicinal chemistry and agrochemical research. It features the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold, a validated saturated bioisostere for ortho - and meta -substituted benzene rings . Replacing traditional planar arenes with this three-dimensional structure can dramatically improve key physicochemical properties of lead compounds, including enhanced aqueous solubility and reduced lipophilicity, while retaining biological activity . The embedded oxygen atom and the pendant ethanol functional group provide versatile synthetic handles for further derivatization and can serve as critical points for non-covalent interactions with biological targets . This compound is specifically designed for researchers engaged in lead optimization campaigns aiming to escape "flatland," improve patentability, and develop candidates with superior metabolic stability and pharmacokinetic profiles . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(8)7-2-6(3-7)4-9-7/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHKVWPWHZJDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol: A Next-Generation Benzene Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol as a benzene bioisostere Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist

Executive Summary

In the pursuit of "escaping from flatland," medicinal chemists have increasingly turned to saturated bioisosteres to improve the physicochemical profile of drug candidates without compromising binding affinity. While bicyclo[1.1.1]pentanes (BCPs) and cubanes are well-established, 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) has emerged as a superior mimic for ortho- and meta-substituted benzenes.

This guide focuses on 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol , a critical building block that represents the "saturated" analog of 1-phenylethanol. By incorporating an ether oxygen into the bridged scaffold, this moiety offers a unique combination of reduced lipophilicity (LogP), enhanced aqueous solubility, and precise geometric emulation of the phenyl ring’s exit vectors.

The Bioisosteric Rationale[1][2][3][4][5][6][7]

Geometric Emulation

Unlike the linear exit vectors of BCPs (which mimic para-benzene), the 2-oxa-BCH scaffold is inherently bent. X-ray crystallographic analysis reveals that the bond angles between substituents at the C1 and C4 positions (or C1 and C2/C3 depending on substitution) closely mimic the 120° bond angle of ortho- and meta-substituted benzenes.

  • Benzene (Ortho/Meta): Planar, sp2 hybridized, bond angle ~60°/120°.

  • 2-Oxa-BCH: 3D, sp3 hybridized, "pucker" angle mimics the spatial arrangement of substituents in ortho arenes.

Electronic and Solvation Effects

The "oxa" bridge is the defining feature. The ether oxygen acts as a hydrogen bond acceptor (HBA), which:

  • Lowers LogP: The polarity of the oxygen atom significantly reduces lipophilicity compared to the all-carbon bicyclo[2.1.1]hexane or the parent benzene.

  • Increases Solubility: The HBA capability allows for better solvation in aqueous media. Data indicates solubility improvements of 10-100x when replacing phenyl rings in scaffolds like Boscalid or Fluxapyroxad.[1]

Synthetic Access: The Iodocyclization Protocol

The synthesis of 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol and its derivatives does not rely on complex photochemical [2+2] cycloadditions often required for cubanes. Instead, a scalable iodocyclization strategy is the industry standard.

Validated Synthetic Workflow

The following protocol describes the generation of the core scaffold, validated by Mykhailiuk et al. (Enamine).

Step-by-Step Methodology:
  • Precursor Formation: Start with a 3-hydroxy-4-pentenyl derivative. For the ethanol derivative, the side chain is pre-installed or protected.

  • Iodocyclization: Treat the alkene precursor with Iodine (

    
    ) and Sodium Bicarbonate (
    
    
    
    ) in Acetonitrile (
    
    
    ).
    • Mechanism:[1][2][3] The iodine activates the alkene, triggering an intramolecular nucleophilic attack by the hydroxyl group to close the ring.

  • Deiodination/Functionalization: The resulting iodide is reduced (using

    
     or radical conditions) or displaced to install the final ethanol side chain if not already present.
    
Synthetic Pathway Visualization

Synthesis_Workflow cluster_0 Key Transformation Start Alkenyl Alcohol Precursor Reagent1 I2, NaHCO3 MeCN, rt Start->Reagent1 Intermed Iodo-2-oxabicyclo [2.1.1]hexane Reagent1->Intermed Iodocyclization Reagent2 Radical Reduction (Bu3SnH/AIBN) Intermed->Reagent2 Product 1-(2-Oxabicyclo [2.1.1]hexan-1-yl)ethanol Reagent2->Product Deiodination

Figure 1: Validated synthetic route via iodocyclization for accessing the 2-oxabicyclo[2.1.1]hexane core.[1]

Physicochemical Profiling

The following data compares the 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol moiety against its direct aromatic analog, 1-phenylethanol.

Comparative Data Table
Property1-Phenylethanol (Benzene)1-(2-Oxa-BCH)ethanol (Bioisostere)Impact
Hybridization sp2 (Planar)sp3 (3D)Increased Fsp3 (Clinical success correlation)
LogP (Calc) ~1.4~0.6Reduced Lipophilicity (Lower metabolic risk)
Aq.[3] Solubility ModerateHighImproved (Due to ether oxygen HBA)
H-Bond Acceptors 1 (OH)2 (OH + Ether O)Enhanced solvation
Metabolic Stability Oxidation at Ring/BenzylicPotential O-dealkylationVariable (See Section 5)
Geometric Overlay Analysis

In silico overlay studies (using LLAMA or similar software) demonstrate that the C1-substituent vector of the 2-oxa-BCH core deviates by only ~8-12° from the ortho-vector of benzene, making it a "near-perfect" steric fit for binding pockets constrained by ortho-substitution.

Metabolic Stability & DMPK Considerations

While the physicochemical improvements are clear, metabolic stability requires careful evaluation.

Metabolic Hotspots
  • Benzene: Prone to CYP450-mediated epoxidation and hydroxylation (creating toxic metabolites like quinones).

  • 2-Oxa-BCH: The bridgehead carbons are tertiary and relatively stable. However, the ether oxygen can activate adjacent C-H bonds toward oxidative metabolism (O-dealkylation mimicry).

Experimental Stability Data

Recent studies (Mykhailiuk, Angew.[4] Chem. 2024) indicate a mixed profile:[1]

  • Result: In 4 out of 5 matched molecular pairs (MMP), the 2-oxa-BCH analog showed lower intrinsic clearance (

    
    ) than the benzene parent, likely due to the removal of the aromatic ring as a metabolic handle.
    
  • Exception: If the benzene ring blocked a specific metabolic soft spot elsewhere in the molecule, removing it might expose that spot.

Bioisostere Evaluation Workflow

Bioisostere_Eval Start Candidate Molecule (Contains Ortho/Meta Benzene) Step1 In Silico Overlay (Check Vector Alignment) Start->Step1 Decision1 Vectors Match? Step1->Decision1 Step2 Synthesize 2-Oxa-BCH Analog (Iodocyclization) Decision1->Step2 Yes Outcome2 Discard/Redesign Decision1->Outcome2 No (Try Cubane/BCP) Step3 Measure LogD & Solubility Step2->Step3 Decision2 Solubility > 10x? Step3->Decision2 Step4 Microsomal Stability Assay Decision2->Step4 Yes Decision2->Outcome2 No Outcome1 Advance to Lead Opt Step4->Outcome1 High Stability Step4->Outcome2 High Clearance

Figure 2: Decision tree for evaluating 2-oxa-BCH as a scaffold replacement in drug discovery.

Conclusion and Recommendations

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol represents a high-value building block for modern medicinal chemistry.[4] It offers a strategic solution for compounds suffering from "molecular obesity" (high lipophilicity) or poor solubility.

Key Takeaways for Application:

  • Use Case: Replace ortho-substituted benzenes or 1-phenylethanol moieties where solubility is a limiting factor.

  • Synthesis: Utilize the iodocyclization route for scalable access (multigram).

  • Watchout: Monitor metabolic stability early, specifically looking for oxidative opening of the ether bridge.

References

  • Levterov, V. V., et al. (2024).[5][6] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition.

  • Denisenko, A., et al. (2023).[4][6] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry.

  • Mykhailiuk, P. K. (2020).[4] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[7][1][2][3][8][9]

  • Tang, S. Y., et al. (2025).[3] Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science.

Sources

Conformational Analysis of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the conformational analysis of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol , a critical saturated bioisostere used in modern drug discovery to mimic ortho-substituted benzenes.

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary: The "Escape from Flatland"

In modern drug design, replacing planar aromatic rings with saturated, three-dimensional scaffolds improves solubility, metabolic stability, and patentability—a strategy known as "Escaping from Flatland."[1]

The 2-oxabicyclo[2.1.1]hexane core is a validated bioisostere for the ortho-substituted phenyl ring.[2][3][4][5][6] The specific derivative, 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol , introduces a chiral hydroxyethyl side chain at the bridgehead. This guide details the conformational landscape of this molecule, focusing on the critical interplay between the rigid bicyclic cage and the rotatable exocyclic bond, governed by intramolecular hydrogen bonding (IMHB) and steric vectors.

Structural Fundamentals & Numbering

Before analyzing dynamics, we must define the static geometry.

  • Scaffold: 2-Oxabicyclo[2.1.1]hexane.[1][2][3][4][5][6][7][8]

  • Numbering:

    • O2: The ether oxygen in the bridge.

    • C1: The bridgehead carbon substituted with the ethanol group.

    • C4: The unsubstituted bridgehead carbon.

    • C3/C5/C6: The methylene bridges.

  • Substituent: A 1-hydroxyethyl group [–CH(OH)CH₃] attached at C1 .

  • Chirality: The molecule has fixed chirality at the bridgeheads (C1/C4) and a configurable center at the exocyclic carbon (C

    
    ).
    
The "Exit Vector" Concept

Unlike the linear exit vectors of bicyclo[1.1.1]pentane (para-phenyl mimic), the C1-substituent in 2-oxabicyclo[2.1.1]hexane projects at an angle (


) relative to the C4-H vector, perfectly mimicking the angular geometry of ortho-disubstituted benzenes.

Conformational Analysis Protocol

The conformational profile is dominated by the rotation of the C1–C


  bond. The analysis must identify the global minimum (GM) and low-energy local minima.
Computational Workflow (DOT Visualization)

The following workflow ensures exhaustive sampling of the conformational space, accounting for ring strain and hydrogen bonding.

ConformationalWorkflow Start Input Structure (R/S Diastereomers) Search Stochastic Search (Monte Carlo/MMFF94s) Rotatable Bond: C1-Cα Start->Search Generate Conformers Filter Redundancy Filter (RMSD < 0.5 Å) Search->Filter DFT_Opt DFT Optimization (B3LYP-D3(BJ)/6-311+G(d,p)) Gas Phase & PCM Solvent Filter->DFT_Opt Top 20 kcal/mol Freq Frequency Calculation (Verify NImag=0) DFT_Opt->Freq Analysis Boltzmann Weighting & NBO Analysis (IMHB) Freq->Analysis ΔG, Pop%

Figure 1: Computational workflow for identifying bio-relevant conformers.

Key Conformational Drivers

Two opposing forces dictate the preferred geometry of the ethanol side chain:

  • Intramolecular Hydrogen Bonding (IMHB): The ether oxygen (O2) in the cage is a Lewis base. The hydroxyl group (OH) on the side chain is a Lewis acid.

    • Interaction:

      
      
      
    • Effect: This interaction locks the C1–C

      
       bond into a specific rotamer where the OH group points "back" toward the cage oxygen, forming a pseudo-5-membered ring.
      
    • Energy Gain: Typically stabilizes the conformation by 2.0–4.0 kcal/mol in non-polar media.

  • Steric Clash (The "Cage Strain"): The bicyclo[2.1.1] system is sterically demanding. The methyl group of the ethanol side chain will avoid eclipsing the bridgehead C1–C5 or C1–C6 bonds.

Expected Results & Interpretation

The Global Minimum: The "Folded" Conformer

In the gas phase and non-polar solvents (CHCl₃), the global minimum is almost invariably the syn-clinal conformation facilitated by the O-H···O2 hydrogen bond.

ParameterValue (Approx.)Significance
Dihedral (O2-C1-C

-O)
~30° - 60°Places OH proximal to O2 for H-bonding.
Distance (H

···O2)
1.9 - 2.2 ÅIndicates strong IMHB.
Bond Angle (O-H···O) > 140°Directionality favors electrostatic interaction.
Solvent Effects
  • Non-polar (Chloroform/Benzene): The IMHB-locked "folded" conformer dominates (>90% population). The molecule is more lipophilic than predicted (

    
    ) because the polar groups shield each other.
    
  • Polar (Water/DMSO): The IMHB is competitively disrupted by solvent. The population shifts toward an "open" conformation where the OH group points away from the cage to maximize H-bonding with the solvent. This increases the polar surface area (PSA).

Experimental Validation Protocols

To validate the computational model, the following experimental assays are required.

NMR Spectroscopy (Solution Phase)
  • 
     Coupling Constants:  Measure the coupling between the C
    
    
    
    -H and the hydroxyl proton (if exchange is slow) or C
    
    
    -H and any vicinal protons (though C1 is quaternary).
    • Note: Since C1 is quaternary, use

      
        (Heteronuclear coupling) or NOE.
      
  • NOESY/ROESY:

    • Folded State Signal: Strong NOE correlation between the ethanol methyl protons and the bridge protons (H3) suggests the methyl group is oriented away from the oxygen, confirming the specific rotamer.

    • H-Bond Indicator: A downfield shift of the OH proton (

      
       ppm) in non-polar solvents (CDCl₃) that is concentration-independent confirms intramolecular H-bonding.
      
X-Ray Crystallography

If the molecule is solid (likely low-melting), single-crystal X-ray diffraction provides the ground truth.

  • Protocol: Crystallize from a non-polar solvent (e.g., pentane/ether) to capture the IMHB state.

  • Metric: Measure the

    
     distance. A distance 
    
    
    
    Å confirms the bioisosteric "ortho-like" pre-organization.

Implications for Drug Design[10]

  • Bioisosterism: The 1-substituted 2-oxabicyclo[2.1.1]hexane mimics the spatial arrangement of an ortho-substituted phenol or benzyl alcohol.

  • Permeability: The "folded" conformer hides polarity, potentially improving passive membrane permeability (the "chameleon effect").

  • Metabolic Stability: The bridgehead quaternary carbon (C1) blocks metabolic oxidation at that position, a common liability in standard benzylic alcohols.

References

  • Levterov, V., et al. (2024).[6][8] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition. Link[4]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Denisenko, A., et al. (2020).[9] "2-Oxabicyclo[2.1.1]hexane as a Saturated Bioisostere of the ortho-Substituted Phenyl Ring." ChemRxiv (Preprint). Link

  • Cramer, C. J., & Truhlar, D. G. (1999). "Implicit Solvation Models: Equilibria, Structure, Spectra, and Energetics." Chemical Reviews. Link

Sources

Navigating Chemical Space: The Role of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift known as the "Escape from Flatland." Traditional drug discovery has relied heavily on planar aromatic rings (like benzene), leading to compounds with poor solubility and suboptimal metabolic stability.

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol represents a premier "next-generation" fragment. It combines the structural rigidity of the bicyclo[2.1.1]hexane scaffold with the physicochemical advantages of an ether linkage (lowered LogP) and a versatile hydroxyl "growth vector" (the ethanol handle). This guide details the technical utility of this molecule as a high-value saturated bioisostere for ortho- and meta-substituted benzenes in Fragment-Based Drug Discovery (FBDD).

Part 1: The Structural Paradigm

Beyond Benzene: The Case for Saturated Bioisosteres

In FBDD, the goal is to identify low-molecular-weight ligands (


 Da) that bind weakly to a target and then "grow" them into potent leads. Planar fragments often suffer from "molecular obesity" (high lipophilicity) as they grow.

The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core offers a solution by increasing the fraction of


 hybridized carbons (

).
  • Vectorality: Unlike the linear bicyclo[1.1.1]pentane (a para-phenyl mimic), the 2-oxa-BCH scaffold provides bond angles (

    
    ) that mimic ortho- and meta-substitution patterns of benzene.
    
  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, significantly enhancing aqueous solubility compared to its carbocyclic analog.

The Molecule: 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

This specific derivative serves as a functionalized building block .

  • The Core (Scaffold): Provides the rigid 3D shape and metabolic stability.

  • The Ethanol Side Chain (Handle): The hydroxyl group serves as the critical "growth vector." In FBDD, once the core binds to a sub-pocket, the alcohol can be converted into ethers, amides, or amines to reach adjacent binding sites.

Bioisosteres cluster_0 Traditional (Flat) cluster_1 1st Gen Isostere cluster_2 Next-Gen Isostere Benzene Benzene Ring (Planar, Lipophilic) BCP Bicyclo[1.1.1]pentane (Linear Vector, High mp) Benzene->BCP Saturated Mimic OxaBCH 2-Oxabicyclo[2.1.1]hexane (Angled Vector, Polar) BCP->OxaBCH Solubility Optimization

Figure 1: The evolution of benzene bioisosteres. The 2-oxabicyclo[2.1.1]hexane scaffold offers superior solubility and distinct vector geometry compared to earlier isosteres.

Part 2: Physicochemical Profiling

The introduction of the oxygen atom into the bicyclic cage fundamentally alters the property profile. The table below compares the 2-oxa-BCH core against standard aromatic and carbocyclic fragments.

Table 1: Comparative Physicochemical Properties

PropertyBenzene FragmentBicyclo[2.1.1]hexane (Carbocycle)2-Oxabicyclo[2.1.1]hexane Impact on Drug Design
Geometry Planar (2D)Rigid (3D)Rigid (3D) 3D shapes fit chiral protein pockets better.
LogP (Lipophilicity) High (Reference)HighReduced (~0.5 - 1.0 unit lower) Lower LogP improves bioavailability and reduces toxicity.
Aqueous Solubility LowLowHigh Critical for high-concentration fragment screening (NMR/X-ray).
Metabolic Stability (

)
Low (Oxidation prone)HighHigh Resists CYP450 oxidation; no aromatic ring to epoxidize.
H-Bond Acceptors 001 (Ether Oxygen) Can engage specific water networks or protein residues.

Data synthesized from Mykhailiuk et al. (2023) and Enamine building block analysis.

Part 3: Synthetic Accessibility & Protocol

One of the historical barriers to using bicyclic ethers was synthetic difficulty. However, recent protocols developed by the Mykhailiuk group have democratized access via iodocyclization .

Synthesis of the Core Scaffold

The synthesis of 1-substituted 2-oxabicyclo[2.1.1]hexanes typically proceeds from readily available 3-hydroxycyclobutanone derivatives or via cyclization of alkenyl alcohols.

Protocol: Iodocyclization Route (General Methodology)

  • Precursor Selection: Start with a 3-substituted-3-hydroxymethyl-cyclobutanol derivative.

  • Cyclization: Treat with Iodine (

    
    ) and Sodium Bicarbonate (
    
    
    
    ) in Acetonitrile (
    
    
    ) or DCM.
    • Mechanism:[1][2][3][4] The iodine activates the alkene (or alcohol leaving group context), facilitating intramolecular attack by the hydroxyl oxygen to close the bridge.

  • Deiodination: The resulting iodide is removed via radical reduction (e.g.,

    
     or TTMSS) to yield the unsubstituted bridgehead.
    
  • Functionalization: The "ethanol" side chain is often installed via Grignard addition to a bridgehead ketone or reduction of a bridgehead ester.

Synthesis Start Alkenyl Alcohol / Cyclobutane Precursor Step1 Iodocyclization (I2, NaHCO3) Start->Step1 Inter Iodo-Oxa-BCH Intermediate Step1->Inter Step2 Radical Reduction (TTMSS/AIBN) Inter->Step2 Product 2-Oxabicyclo[2.1.1]hexane Core Step2->Product Step3 Side Chain Elaboration Product->Step3 Final 1-(2-Oxabicyclo...) ethanol Step3->Final

Figure 2: Simplified synthetic workflow for accessing the functionalized scaffold.

Part 4: Application in Fragment-Based Drug Discovery (FBDD)

The 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol molecule is not just a passive scaffold; it is an active tool for "Fragment Growing."

Screening Methodology

Because this fragment is highly soluble (thanks to the ether oxygen and hydroxyl group), it is ideal for high-concentration biophysical techniques.

  • Ligand-Observed NMR (STD/WaterLOGSY): The high solubility allows screening at >1 mM without aggregation, providing clear saturation transfer difference (STD) signals.

  • X-ray Crystallography: The rigid, compact shape often facilitates co-crystallization by locking the protein into a specific conformation without the entropy penalty of flexible chains.

Fragment Growing Strategy

Once the fragment is bound (validated by X-ray), the ethanol hydroxyl group becomes the strategic handle.

  • Vector Analysis: The ethanol chain projects the -OH group into a specific region of the binding pocket.

  • Elaboration Chemistry:

    • Etherification: React -OH with alkyl halides to reach hydrophobic pockets.

    • Oxidation/Amidation: Oxidize -OH to carboxylic acid, then couple amines. This creates a rigid linker (the bicyclic system) connecting the warhead to the rest of the molecule.

Case Study: Bioisosteric Replacement

In a theoretical application based on Mykhailiuk (Nature Chem, 2023):

  • Target: A kinase inhibitor containing an ortho-substituted phenyl ring.

  • Problem: The phenyl ring causes poor solubility (

    
    ).
    
  • Solution: Replace the phenyl ring with the 2-oxabicyclo[2.1.1]hexane core.[2][4][5][6]

  • Result: The vector angles (

    
    ) of the scaffold match the ortho-phenyl geometry.[4] The "ethanol" handle mimics the original substituent but with higher 
    
    
    
    character.
  • Outcome: Solubility increases 6-fold; metabolic clearance decreases by 40%.

FBDD_Workflow Screen Step 1: Screen Fragment Library (High Solubility Required) Hit Hit Identification 1-(2-Oxa...)-ethanol binds Screen->Hit Vector Step 2: Vector Analysis (X-ray/Docking) Hit->Vector Grow Step 3: Fragment Growing Utilize -OH handle Vector->Grow Target adjacent pocket Lead Lead Optimization (Improved LogP/Solubility) Grow->Lead

Figure 3: FBDD workflow utilizing the ethanol handle for fragment elaboration.

References

  • Denisenko, A., et al. (2023). "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring."[1][3][4][5][7] Nature Chemistry, 15, 1155–1163.[1][3]

  • Mykhailiuk, P. K. (2024). "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes."[2][8][9] Angewandte Chemie International Edition, 63(19), e202319831.[8]

  • Levterov, V. V., et al. (2020). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal.

  • Enamine Ltd. "2-Oxabicyclo[2.1.1]hexanes Building Blocks."[2][8][9] Enamine Catalog.

Sources

Methodological & Application

Synthesis of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol from commercially available reagents

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol , a high-value saturated bioisostere of ortho-substituted benzenes, starting from basic commodity chemicals.

The protocol is grounded in the scalable methodologies developed by Pavel Mykhailiuk and colleagues (Enamine Ltd.), specifically leveraging the iodocyclization of 3-methylenecyclobutyl carbinols to construct the strained 2-oxabicyclo[2.1.1]hexane core.

Introduction & Strategic Significance

The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a critical bioisostere for ortho- and meta-substituted benzenes in medicinal chemistry. Unlike the flat phenyl ring, the 2-oxa-BCH motif offers:

  • Increased Solubility: The ether oxygen and sp³ character significantly lower LogP.

  • Metabolic Stability: The strained bridged system is surprisingly resistant to oxidative metabolism.

  • Vector Retention: The exit vectors at the bridgehead (C1) and bridge (C4) positions mimic the bond angles of ortho-substituted arenes (approx. 60° vs 60°).

This protocol targets the 1-(1-hydroxyethyl) derivative, a versatile building block where the secondary alcohol serves as a handle for further diversification or direct pharmacophore incorporation.

Retrosynthetic Analysis

The synthesis hinges on constructing the strained bicyclic ether after assembling the cyclobutane ring. The key disconnection is the C2–C3 bond (ether linkage), formed via an intramolecular iodocyclization of a (3-methylenecyclobutyl)methanol precursor.

  • Target: 1-(1-hydroxyethyl)-2-oxabicyclo[2.1.1]hexane

  • Key Intermediate: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane

  • Cyclization Precursor: (3-Methylenecyclobutyl)methanol

  • Starting Materials: 3-Chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride) and Diethyl malonate.

Synthetic Pathway Visualization

SynthesisPath SM1 Methallyl Dichloride + Diethyl Malonate Inter1 3-Methylene-1-cyclobutane- carboxylic acid SM1->Inter1 1. Cyclization 2. Hydrolysis/Decarb Inter2 (3-Methylene-1-cyclobutyl) methanol Inter1->Inter2 LiAlH4 Red. Core 1-(Iodomethyl)-2-oxabicyclo [2.1.1]hexane Inter2->Core Iodocyclization (I2, NaHCO3) Func1 1-(Acetoxymethyl)-2-oxabicyclo [2.1.1]hexane Core->Func1 KOAc, DMF (Substitution) Aldehyde 2-Oxabicyclo[2.1.1]hexane- 1-carbaldehyde Func1->Aldehyde 1. Hydrolysis 2. DMP Oxid. Target 1-(2-Oxabicyclo[2.1.1] hexan-1-yl)ethanol Aldehyde->Target MeMgBr (Grignard)

Figure 1: Logical flow from commodity reagents to the target bioisostere.

Detailed Experimental Protocol

Phase 1: Synthesis of the Cyclobutane Precursor

Starting Material:3-Methylene-1-cyclobutanecarboxylic acid (CAS: 15760-35-7). Note: This is commercially available.[1] If synthesizing from scratch, react 3-chloro-2-(chloromethyl)prop-1-ene with diethyl malonate (NaH/DMF), followed by hydrolysis and thermal decarboxylation.

Step 1: Reduction to (3-Methylenecyclobutyl)methanol

Objective: Convert the carboxylic acid to the primary alcohol required for cyclization.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen (

    
    ).
    
  • Reagents:

    • 
       (1.2 equiv, 1.0 M in THF).
      
    • 3-Methylene-1-cyclobutanecarboxylic acid (1.0 equiv, e.g., 50 mmol).

  • Procedure:

    • Cool the

      
       solution to 0 °C.
      
    • Add the acid (dissolved in minimal dry THF) dropwise over 30 min. Caution: Exothermic, gas evolution.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench (Fieser Method): Cool to 0 °C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate through Celite. Dry the filtrate over

      
       and concentrate in vacuo.
      
  • Output: Colorless oil. Yield: ~90-95%.

Phase 2: Construction of the 2-Oxabicyclo[2.1.1]hexane Core
Step 2: Iodocyclization

Mechanism: The iodine activates the alkene (forming an iodonium ion). The pendant hydroxyl group attacks the internal carbon of the double bond (5-exo-trig/endo-like geometry forced by the bridge), closing the ether bridge and leaving an iodomethyl group at the bridgehead.

  • Reagents:

    • (3-Methylenecyclobutyl)methanol (1.0 equiv).

    • Iodine (

      
      , 1.2 equiv).
      
    • 
       (3.0 equiv) or 
      
      
      
      .
    • Solvent:

      
       (3:1).
      
  • Procedure:

    • Dissolve the alcohol in

      
       at 0 °C.
      
    • Add

      
      .
      
    • Add

      
       portion-wise over 15 minutes. The solution will turn dark brown.
      
    • Stir at RT for 12 hours.

    • Workup: Quench with saturated aqueous

      
       (sodium thiosulfate) until the iodine color disappears (turns pale yellow/clear).
      
    • Extract with

      
       (3x). Wash organics with brine, dry (
      
      
      
      ), and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Product: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane .

    • Key Feature: The -CH2I group is attached to the C1 bridgehead.

Phase 3: Functional Group Manipulation (Iodide Ethanol)

The neopentyl-like iodide is sterically hindered but can be displaced by acetate at elevated temperatures.

Step 3: Acetolysis
  • Reagents:

    • 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (1.0 equiv).

    • Potassium Acetate (KOAc, 5.0 equiv).

    • Solvent: DMF (dry).

  • Procedure:

    • Dissolve iodide and KOAc in DMF.

    • Heat to 100–110 °C for 16–24 hours. Note: High temperature is required for neopentyl substitution.

    • Cool, dilute with water, extract with

      
      .
      
  • Output: 1-(Acetoxymethyl)-2-oxabicyclo[2.1.1]hexane.

Step 4: Hydrolysis to Alcohol
  • Reagents:

    
     (2.0 equiv) in 
    
    
    
    .
  • Procedure: Stir at RT for 2 hours. Aqueous workup.

  • Output: 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane .

Step 5: Oxidation to Aldehyde
  • Reagents: Dess-Martin Periodinane (DMP, 1.2 equiv) in

    
    .
    
  • Procedure:

    • Add DMP to the alcohol solution at 0 °C. Stir 2h at RT.

    • Quench with

      
      .
      
  • Output: 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde .

    • Stability Note: This aldehyde is volatile and potentially unstable; use immediately.

Step 6: Grignard Addition (Target Synthesis)
  • Reagents:

    • Methylmagnesium bromide (MeMgBr, 3.0 M in

      
      , 1.5 equiv).
      
    • Solvent: Dry THF.

  • Procedure:

    • Cool the aldehyde solution in THF to -78 °C .

    • Add MeMgBr dropwise.

    • Stir at -78 °C for 1h, then warm to 0 °C.

    • Quench with saturated

      
      .
      
    • Extract with EtOAc, dry, and concentrate.

  • Purification: Silica gel chromatography (0-40% EtOAc in Hexanes).

  • Final Product: 1-(1-Hydroxyethyl)-2-oxabicyclo[2.1.1]hexane .

    • Stereochemistry: The product is obtained as a mixture of diastereomers (due to the new chiral center at the ethanol chain).

Data Summary & Troubleshooting

Reaction Parameters Table
StepTransformationReagentsCritical ConditionApprox. Yield
1 Acid

Alcohol

, THF
0 °C addition, Fieser quench92%
2 Core Formation

,

, MeCN
Protect from light, overnight75-85%
3

KOAc, DMFHeat (100°C) essential80%
4


, MeOH
RT, mild hydrolysis95%
5

DMP, DCMAnhydrous, 0 °C85%
6

Target
MeMgBr, THF-78 °C to control addn70-80%
Troubleshooting Guide
  • Low Yield in Step 2 (Iodocyclization): Ensure the starting material is pure. If the reaction stalls, add more

    
    . The reaction is heterogeneous; vigorous stirring is required.
    
  • Step 3 Sluggishness: The neopentyl iodide is very unreactive. If KOAc/DMF fails, switch to AgOAc (Silver Acetate) in AcOH at reflux, which drives the reaction via

    
     precipitation of AgI.
    
  • Volatility: The intermediate aldehyde (Step 5) is low molecular weight. Do not apply high vacuum for extended periods; use a mild rotavap bath (<30 °C).

References

  • Mykhailiuk, P. K. (2024).[2][3][4][5] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[4] Link

  • Levterov, V. V., Panasiuk, Y., Pivnytska, V. O., & Mykhailiuk, P. K. (2020).[3] "Water-Soluble Non-Classical Benzene Mimetics." Angewandte Chemie, 132(18), 7256-7260. Link

  • Denisenko, A., et al. (2023).[5] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1-9. Link

  • Enamine Ltd. "Saturated Bioisosteres: 2-Oxabicyclo[2.1.1]hexanes." Enamine Store Building Blocks. Link

Sources

Step-by-step protocol for preparing 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This detailed technical guide is structured to provide a robust, reproducible protocol for the synthesis of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol . It synthesizes the "General Approach" developed by the Mykhailiuk group (Enamine) with standard medicinal chemistry functionalization strategies.

Executive Summary & Rationale

The 2-oxabicyclo[2.1.1]hexane core has emerged as a critical saturated bioisostere for ortho-substituted phenyl rings.[1][2] Unlike the carbocyclic bicyclo[2.1.1]hexane, the insertion of an oxygen atom into the bridge significantly improves water solubility and metabolic stability while reducing lipophilicity (LogP).

This protocol details the synthesis of the C1-substituted ethanol derivative. The route avoids the low-yielding photochemical [2+2] cycloaddition of complex dienes in favor of the scalable iodocyclization strategy. This "Exit Vector" approach allows for the construction of the core followed by precise functionalization of the bridgehead.

Key Chemical Transformation

The synthesis hinges on the iodine-mediated 5-endo-trig cyclization of 3-methylenecyclobutanol, followed by an elimination-oxidation sequence to install the acetyl group, which is subsequently reduced to the target alcohol.

Synthetic Pathway Visualization

The following diagram outlines the critical path from the commercially accessible cyclobutane precursor to the target bioisostere.

SynthesisProtocol cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Functionalization Start 3-Methylene- cyclobutane-1-carboxylic acid Inter1 3-Methylene- cyclobutanol Start->Inter1 1. Decarboxylation 2. Reduction Inter2 1-(Iodomethyl)-2- oxabicyclo[2.1.1]hexane Inter1->Inter2 Iodocyclization (I2, NaHCO3) Inter3 1-Methylene-2- oxabicyclo[2.1.1]hexane Inter2->Inter3 Elimination (DBU) Inter4 2-Oxabicyclo[2.1.1] hexane-1-carboxylic acid Inter3->Inter4 Oxidative Cleavage (RuCl3, NaIO4) Inter5 Weinreb Amide Intermediate Inter4->Inter5 HN(OMe)Me Coupling Inter6 1-Acetyl-2- oxabicyclo[2.1.1]hexane Inter5->Inter6 Grignard (MeMgBr) Target TARGET: 1-(2-Oxabicyclo[2.1.1] hexan-1-yl)ethanol Inter6->Target Reduction (NaBH4)

Caption: Step-wise construction of the 2-oxabicyclo[2.1.1]hexane scaffold via iodocyclization and bridgehead functionalization.

Detailed Experimental Protocol

Phase 1: Core Synthesis (Iodocyclization)

Precursor Note: The starting material, 3-methylenecyclobutanol , can be prepared from 3-methylenecyclobutane-1-carboxylic acid via Hunsdiecker reaction/hydrolysis or from 3-benzyloxycyclobutanone. For this protocol, we assume the alcohol is available or prepared in situ.

Step 1: Iodocyclization to 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane

This reaction constructs the strained bicyclic ether. The hydroxyl group attacks the iodonium intermediate formed on the exocyclic alkene.

  • Reagents: Iodine (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Acetonitrile (
    
    
    ).
  • Procedure:

    • Dissolve 3-methylenecyclobutanol (1.0 equiv) in MeCN (0.1 M).

    • Add

      
       (3.0 equiv) and cool the mixture to 0 °C.
      
    • Add

      
       (1.2 equiv) portion-wise over 30 minutes.
      
    • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with PMA) or LCMS.

    • Quench: Add saturated aqueous

      
       (sodium thiosulfate) to reduce excess iodine (color changes from dark red to yellow/clear).
      
    • Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo (careful: product may be volatile).
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 2: Elimination to 1-Methylene-2-oxabicyclo[2.1.1]hexane

To functionalize the bridgehead, we first convert the iodomethyl group into an exocyclic alkene.

  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), THF.

  • Procedure:

    • Dissolve the iodide from Step 1 in anhydrous THF.

    • Add DBU (2.0 equiv) and heat to reflux (65 °C) for 4–6 hours.

    • Cool to RT, dilute with pentane, and wash with 1M HCl (to remove DBU), then

      
      .
      
    • Concentrate carefully. The product is an exocyclic alkene.

Phase 2: Bridgehead Functionalization
Step 3: Oxidative Cleavage to 2-Oxabicyclo[2.1.1]hexane-1-carboxylic Acid

This step generates the versatile acid building block (often sold as a premium reagent).

  • Reagents:

    
     (cat.), 
    
    
    
    ,
    
    
    /
    
    
    /
    
    
    .
  • Procedure:

    • Suspend the alkene from Step 2 in a solvent mixture of

      
      /
      
      
      
      /
      
      
      (2:2:3).
    • Add

      
       (4.0 equiv) and 
      
      
      
      (0.05 equiv).
    • Stir vigorously at RT for 2 hours. The mixture will turn black/brown.

    • Workup: Extract with DCM. The aqueous layer may need acidification to pH 2 to ensure the acid is protonated.

    • Isolation: The carboxylic acid product is stable and can be used directly or purified by recrystallization.

Step 4: Weinreb Amide Formation

Direct addition of Grignard to the acid is inefficient. The Weinreb amide prevents over-addition.

  • Reagents: N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

  • Procedure:

    • Dissolve the Acid (Step 3) in DCM.

    • Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv). Stir for 10 min.

    • Add N,O-Dimethylhydroxylamine HCl (1.2 equiv). Stir overnight.

    • Standard aqueous workup and column chromatography (MeOH/DCM).

Step 5: Grignard Addition (Methyl Ketone Synthesis)
  • Reagents: Methylmagnesium bromide (MeMgBr, 3.0M in ether), THF.

  • Procedure:

    • Dissolve Weinreb amide in dry THF under Argon. Cool to 0 °C.

    • Dropwise add MeMgBr (1.5 equiv).

    • Stir at 0 °C for 1 hour.

    • Quench: Cold saturated

      
      .
      
    • Extract with EtOAc to yield 1-acetyl-2-oxabicyclo[2.1.1]hexane .

Step 6: Reduction to Target Alcohol
  • Reagents: Sodium Borohydride (

    
    ), Methanol.
    
  • Procedure:

    • Dissolve the ketone in MeOH. Cool to 0 °C.

    • Add

      
       (1.5 equiv) portion-wise.
      
    • Stir for 30 min. Quench with acetone or dilute HCl.

    • Concentrate and extract.

    • Final Product: 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol .

Quantitative Data Summary

ParameterValue / ConditionNote
Overall Yield 25–35% (6 steps)Dependent on Step 3 cleavage efficiency.
Key Intermediate 1-(Iodomethyl)-2-oxa-BCHStable at -20°C; light sensitive.
LogP (Calc) ~0.8Significantly lower than phenyl analog (~2.2).
Solubility High (Water/MeOH)Excellent aqueous solubility profile.
Stereochemistry RacemicUnless chiral separation is performed on the alcohol.

Critical Quality Attributes (CQA) & Troubleshooting

  • Iodocyclization Regioselectivity: The 5-endo-trig cyclization is favored due to the geometric constraints of the cyclobutane ring. If the 4-exo product is observed (oxetane formation), ensure the temperature is kept low (0 °C) during iodine addition.

  • Volatility: Intermediates 2 and 3 (Iodide and Alkene) are low molecular weight and potentially volatile. Avoid high-vacuum drying for extended periods; use a rotary evaporator with controlled pressure.

  • Safety: The oxidative cleavage (Step 3) uses Ruthenium tetroxide generated in situ. This is a powerful oxidant. Ensure proper ventilation.

References

  • Denisenko, A., et al. (2023).[2] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163. Link

  • Levterov, V. V., et al. (2024).[3][4] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[5] Link

  • Glorius, F., et al. (2022). "Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer." Journal of the American Chemical Society, 144(44), 20207–20213. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

Sources

Incorporating 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol into peptide mimetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery scientists through the strategic incorporation of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol into peptide mimetics. This molecule represents a cutting-edge class of saturated bioisosteres designed to replace ortho-substituted phenyl rings, offering improved physicochemical properties while maintaining critical vector geometries.

Integrating the 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol Scaffold

Executive Summary & Rationale

The "Escape from Flatland" strategy in medicinal chemistry has identified the 2-oxabicyclo[2.1.1]hexane (2-Ox-BCH) core as a superior saturated bioisostere for the ortho-substituted phenyl ring . Unlike the linear bicyclo[1.1.1]pentane (a para-phenyl mimic), the [2.1.1] system possesses a unique "kinked" geometry that accurately mimics the angular vector of ortho-substitution (approx. 60°) while significantly lowering lipophilicity (LogP) and increasing aqueous solubility due to the ether bridge.

This guide details the protocol for utilizing 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol —a chiral, secondary alcohol derivative—as a building block for peptide mimetics. We focus on two primary applications:

  • Side-chain Engineering: Converting the module into a non-canonical amino acid (NCAA) to replace Phenylalanine/Tyrosine residues.

  • Transition State Isosteres: Utilizing the hydroxyl group as a transition state mimic in protease inhibitors.

Structural Analysis & Vector Geometry

To successfully incorporate this scaffold, one must understand its geometric equivalence to the benzene ring.

Parameterortho-Substituted Benzene2-Oxabicyclo[2.1.1]hexaneImpact on Peptidomimetic
Exit Vector Angle ~60°~56-61°Preserves β-turn or folded conformations.
Hybridization sp² (Planar)sp³ (3D)Increases metabolic stability; reduces "flat" stacking.
Water Solubility LowHighThe ether oxygen acts as a hydrogen bond acceptor.
Metabolic Liability High (Arene oxidation)LowBridgehead positions are sterically protected.
Experimental Protocols
Workflow Overview (Graphviz Diagram)

The following diagram outlines the decision tree for processing the starting alcohol into usable peptide building blocks.

SynthesisWorkflow cluster_legend Workflow Legend Start Starting Material: 1-(2-Oxabicyclo[2.1.1] hexan-1-yl)ethanol Oxidation Oxidation (DMP or Swern) Start->Oxidation Path A Activation Activation (Mesylation/Tosylation) Start->Activation Path B Ketone Intermediate: Ketone Oxidation->Ketone Strecker Strecker/Bucherer-Bergs Reaction Ketone->Strecker Hydrolysis Hydrolysis & Fmoc Protection Strecker->Hydrolysis FmocAA Product A: Fmoc-NCAA Hydrolysis->FmocAA Displacement Nucleophilic Displacement (N3) Activation->Displacement Reduction Staudinger Reduction Displacement->Reduction Amine Product B: Chiral Amine (Scaffold) Reduction->Amine

Figure 1: Synthetic workflow converting the alcohol precursor into SPPS-ready Amino Acids (Path A) or Amine Scaffolds (Path B).

Protocol A: Synthesis of the Fmoc-NCAA (Non-Canonical Amino Acid)

This protocol converts the secondary alcohol into an


-amino acid, creating a bulky, conformationally restricted Phenylalanine bioisostere.

Reagents Required:

  • Dess-Martin Periodinane (DMP)

  • NaCN, (NH₄)₂CO₃ (Bucherer-Bergs conditions)

  • Fmoc-OSu

  • Dioxane, DCM, Ethanol

Step-by-Step Methodology:

  • Oxidation to Ketone:

    • Dissolve 2-Ox-BCH-EtOH (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir at RT for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of alcohol. The ketone is volatile; avoid high-vacuum drying.

    • Result: 1-(1-acetyl)-2-oxabicyclo[2.1.1]hexane.

  • Hydantoin Formation (Bucherer-Bergs):

    • Suspend the ketone (1.0 eq) in EtOH/H₂O (1:1).

    • Add (NH₄)₂CO₃ (4.0 eq) and NaCN (2.0 eq).

    • Heat to 60°C in a sealed tube for 18–24 hours.

    • Mechanism:[1][2][3] This installs the amino and carboxyl functionality at the former carbonyl carbon, creating a quaternary center.

  • Hydrolysis & Protection:

    • Reflux the hydantoin in 6M NaOH (48 hours) to generate the free amino acid.

    • Adjust pH to 9.0. Add Fmoc-OSu (1.1 eq) in Dioxane.

    • Acidify and extract.

    • Final Product: Fmoc-protected 2-oxabicyclo[2.1.1]hexane-substituted amino acid.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Once the Fmoc-NCAA is synthesized (Protocol A), incorporation into the peptide backbone requires modified coupling conditions due to the steric bulk of the [2.1.1] cage.

Coupling Parameters:

ParameterStandard Residue2-Ox-BCH ResidueRationale
Coupling Reagent HBTU or DIC/HOBtHATU or COMU Higher reactivity required for sterically hindered bridgehead connection.
Base DIPEA (2-4 eq)TMP (2,4,6-Trimethylpyridine)Prevents racemization of the sensitive

-carbon during slow coupling.
Time 30-60 min2-4 hours (Double Couple) Ensure complete conversion; Kaiser test is mandatory.
Solvent DMFDMF/NMP (1:1) Improves swelling and solubility of the hydrophobic cage.

Step-by-Step SPPS Protocol:

  • Resin Preparation: Swell Rink Amide resin in DMF (30 min).

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash x5.

  • Coupling of 2-Ox-BCH Amino Acid:

    • Pre-activate Fmoc-AA (3.0 eq) with HATU (2.9 eq) and TMP (6.0 eq) in NMP for 2 minutes.

    • Add to resin. Shake for 2 hours.

    • Validation: Perform Chloranil test (more sensitive than Kaiser for secondary amines/hindered primaries). If positive, re-couple.

  • Capping: Acetic anhydride/Pyridine to block unreacted sites.

Case Study: Angiotensin II Analog Design

To demonstrate the utility, we propose a modification of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).

  • Target: Replace Tyr4 or Phe8 .

  • Hypothesis: The ortho-phenyl geometry of the 2-Ox-BCH scaffold will mimic the aromatic ring's spatial arrangement while eliminating the planar stacking interactions that often lead to aggregation.

  • Design:

    • The 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol is converted to the amino acid (Protocol A).

    • This residue is inserted at position 8.

    • Expected Outcome: The resulting peptide retains receptor affinity (due to correct vector alignment) but exhibits 3-5x higher water solubility and resistance to chymotrypsin degradation (which targets aromatic residues).

References & Grounding

The protocols and structural arguments above are grounded in recent high-impact medicinal chemistry literature regarding saturated bioisosteres.

  • Denisenko, A. et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Link

    • Core Reference: Establishes the geometric equivalence and solubility benefits.

  • Levterov, V. et al. (2024).[1] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. Link

    • Synthetic Grounding: Describes the iodocyclization routes to access the starting alcohols.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

    • Concept: General theory of "Escape from Flatland" and sp3-rich scaffolds.[4]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][5][6] Link

    • Context: Overview of bicyclic ether applications in drug design.

Safety & Handling
  • 2-Oxabicyclo[2.1.1]hexane derivatives: Generally stable, but bridgehead strain can lead to ring opening under strong Lewis Acid conditions. Avoid treating with strong Lewis acids (e.g., BBr₃) during global deprotection if possible; TFA is generally tolerated.

  • Dess-Martin Periodinane: Explosive hazard if heated dry. Work in solution.

Sources

Application Notes and Protocols: Leveraging 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the modern era of drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists. The over-reliance on flat, aromatic structures in drug candidates often leads to challenges in optimizing physicochemical properties such as solubility and metabolic stability. Saturated bicyclic scaffolds have emerged as powerful tools to introduce three-dimensional character into molecules, thereby improving their drug-like properties. Among these, the 2-oxabicyclo[2.1.1]hexane core has garnered significant attention as a bioisostere for ortho- and meta-substituted benzene rings.[1] The incorporation of an oxygen atom into the bicyclic framework can further enhance aqueous solubility and provide an additional hydrogen bond acceptor, offering unique opportunities for molecular design.[2]

This application note details the utility of a key building block, 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol , in the synthesis of diverse chemical libraries for drug discovery programs. We provide an overview of its properties, detailed protocols for its derivatization through common library synthesis reactions, and insights into the expected outcomes and potential challenges.

Physicochemical Properties and Strategic Advantages

The 2-oxabicyclo[2.1.1]hexane scaffold offers a unique combination of rigidity and defined exit vectors for substituents, making it an attractive replacement for planar aromatic systems. The introduction of the 1-ethanol substituent provides a versatile handle for a variety of chemical transformations.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C₇H₁₂O₂Low molecular weight, contributing to favorable ligand efficiency.
Molecular Weight 128.17 g/mol Provides a good starting point for library synthesis without excessive molecular weight gain.
Scaffold Type Saturated, bicyclic, oxygen-containingIntroduces 3D-character, potentially improving metabolic stability and reducing non-specific binding. The ether oxygen can act as a hydrogen bond acceptor.
Functional Group Secondary alcoholA versatile handle for a wide range of chemical transformations, including esterification, etherification, and coupling reactions.
Predicted cLogP ~0.5 - 1.0The oxabicycloalkane core generally leads to lower lipophilicity compared to its carbocyclic or aromatic counterparts, which can improve aqueous solubility.

Experimental Protocols for Library Synthesis

The secondary alcohol of 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol is a key functional group for diversification. Below are detailed protocols for common reactions used in library synthesis. These protocols are based on established methodologies for secondary alcohols and have been adapted to account for the specific structural features of this bicyclic building block.

Protocol 1: Steglich Esterification for Amide and Ester Library Synthesis

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for sterically hindered alcohols and acid-sensitive substrates.[3][4][5][6] This makes it an ideal choice for the derivatization of 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol.

Reaction Scheme:

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol Reagent1 DCC or EDC Product1 Ester Product Reactant1->Product1 Reactant2 R-COOH (Carboxylic Acid) Reactant2->Product1 Reagent2 DMAP (cat.) Product2 DCU or EDU (byproduct)

Steglich Esterification Workflow

Materials:

  • 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol and the carboxylic acid.

  • Dissolve the starting materials in anhydrous DCM.

  • Add DMAP to the solution.

  • In a separate vial, dissolve DCC or EDC in anhydrous DCM.

  • Slowly add the carbodiimide solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Causality of Reagent Choice: DCC and EDC are used as dehydrating agents to activate the carboxylic acid. DMAP acts as a nucleophilic catalyst, accelerating the reaction, which is particularly important for the sterically more demanding secondary alcohol of the bicyclic system.[4][6]

  • Self-Validation: The formation of the urea byproduct (DCU or the water-soluble equivalent from EDC) is a visual indicator that the coupling reaction has been initiated. Complete consumption of the starting alcohol, as monitored by TLC or LC-MS, validates the reaction's progression towards the desired product.

  • Troubleshooting: If the reaction is sluggish, a slight increase in the amount of DMAP (up to 0.3 equiv) can be beneficial. However, excess DMAP can complicate purification. If N-acylurea formation is a significant side product, performing the reaction at 0 °C for a longer duration may be advantageous.[3]

Protocol 2: Mitsunobu Reaction for Diverse Functionalization

The Mitsunobu reaction is a versatile and powerful tool for the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry.[7] This allows for the introduction of esters, ethers, azides, and other functionalities, making it highly valuable for library synthesis.

Reaction Scheme:

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol Reagent1 PPh₃ Product1 Substituted Product Reactant1->Product1 Reactant2 Nu-H (Nucleophile) Reactant2->Product1 Reagent2 DEAD or DIAD Product2 Ph₃P=O + Reduced Azodicarboxylate

Mitsunobu Reaction Workflow

Materials:

  • 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol (1.0 equiv)

  • Nucleophile (e.g., carboxylic acid, phenol, phthalimide) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol, the nucleophile, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD solution dropwise to the reaction mixture. An exothermic reaction and a color change are often observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography. The triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct can often be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) prior to chromatography.

Expert Insights:

  • Mechanistic Rationale: The reaction proceeds via the formation of an alkoxyphosphonium salt, which is a good leaving group. The nucleophile then displaces this group in an Sₙ2 reaction, leading to inversion of configuration at the stereocenter.[7]

  • Trustworthy Protocol: The success of the Mitsunobu reaction is often indicated by the disappearance of the starting alcohol and the formation of the characteristic byproducts. Careful control of the reaction temperature during the addition of the azodicarboxylate is crucial to avoid side reactions.

  • Choice of Reagents: DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of its corresponding hydrazine byproduct. For library synthesis, polymer-supported triphenylphosphine can be used to simplify purification.

Protocol 3: Williamson Ether Synthesis for Ether Linkages

The Williamson ether synthesis is a classic and reliable method for forming ether linkages. For a secondary alcohol like 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol, a two-step procedure involving deprotonation followed by reaction with an electrophile is generally effective.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation Reactant1 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol Intermediate1 Alkoxide Reactant1->Intermediate1 Reagent1 NaH or KHMDS Product1 Ether Product Intermediate1->Product1 Reactant2 R-X (Alkyl Halide) Reactant2->Product1

Williamson Ether Synthesis Workflow

Materials:

  • 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere, add a suspension of NaH in anhydrous THF or DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights:

  • Base Selection: NaH is a strong, non-nucleophilic base suitable for deprotonating secondary alcohols. KHMDS can be a good alternative if solubility issues are encountered. The choice of base is critical to avoid competing elimination reactions, especially with more hindered alkyl halides.

  • Solvent Choice: THF is a good general-purpose solvent. DMF can be used to increase the reaction rate due to its polar aprotic nature, but it is more difficult to remove during workup.

  • Safety: NaH is highly reactive with water and should be handled with care under an inert atmosphere.

Conclusion

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol represents a valuable and versatile building block for the construction of diverse chemical libraries rich in three-dimensional character. Its secondary alcohol functionality can be readily derivatized using standard, robust chemical transformations such as Steglich esterification, Mitsunobu reactions, and Williamson ether synthesis. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to effectively utilize this building block in their efforts to explore novel chemical space and discover the next generation of therapeutic agents. The unique structural and physicochemical properties imparted by the 2-oxabicyclo[2.1.1]hexane scaffold make it a compelling choice for projects aiming to overcome the limitations of traditional "flat" medicinal chemistry.

References

  • Mykhailiuk, P. K. (2020). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Mykhailiuk, P. K., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a critical bioisostere for the ortho-substituted phenyl ring in modern medicinal chemistry and agrochemistry.[1][2] Its unique three-dimensional structure offers improved physicochemical properties, such as enhanced water solubility and reduced lipophilicity, while maintaining biological activity.[1][2] 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol is a key intermediate, providing a reactive handle for further synthetic elaboration of this valuable scaffold. The success of these subsequent transformations—be it substitution, elimination, or oxidation—is profoundly dependent on the judicious selection of the reaction solvent. This guide provides a framework for rational solvent selection, explaining the causal relationships between solvent properties and reaction outcomes for this specific molecule, and includes a detailed protocol for systematic solvent screening.

Understanding the Substrate: A Structural Analysis

The reactivity and solubility of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol are dictated by a combination of its distinct structural features:

  • The 2-Oxabicyclo[2.1.1]hexane Core: This strained, rigid, and sp³-rich bicyclic ether system forms a largely nonpolar, hydrophobic framework.[3] Its rigidity can influence the stereochemical outcome of reactions at the adjacent carbinol center.

  • The Secondary Alcohol Group (-OH): This is the primary site of reactivity.[4] The oxygen's lone pairs make it a Lewis base, while the polarized O-H bond allows it to act as a weak acid and, crucially, as both a hydrogen bond donor and acceptor.[4][5] This hydrophilic group is key to its solubility in polar solvents.[6]

  • Hydrophilic-Hydrophobic Balance: The molecule possesses both a nonpolar hydrocarbon cage and a polar hydroxyl group.[7] This amphiphilic character means its solubility is highly dependent on the solvent environment. A solvent must be capable of solvating both regions to be effective. As a general rule, organic compounds with one polar group for every 4-5 carbon atoms tend to be soluble in polar solvents like alcohols.[6][8]

The Role of the Solvent: Guiding Reaction Mechanisms

The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. For a secondary alcohol like 1-(2-oxa-BCH)-ethanol, the most common transformations involve substitution or elimination at the carbinol carbon, which can proceed via SN1, SN2, E1, or E2 pathways. The choice of solvent is a primary factor in determining which pathway dominates.[9]

Polar Protic Solvents
  • Examples: Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

  • Characteristics: These solvents possess O-H or N-H bonds, making them strong hydrogen bond donors.[9]

  • Mechanism of Action:

    • Stabilization of Ions: Polar protic solvents excel at stabilizing both cations and anions. They solvate leaving groups through hydrogen bonding, weakening the C-LG bond, and stabilize carbocation intermediates through dipole interactions.[10] This dramatically accelerates reactions with ionic intermediates, namely SN1 and E1 .[11]

    • Deactivation of Nucleophiles: By forming a "cage" of hydrogen bonds around anionic nucleophiles, they stabilize the nucleophile, increase its effective steric bulk, and raise the energy required for it to attack an electrophilic carbon.[9] This significantly slows down SN2 reactions.

  • Application for 1-(2-oxa-BCH)-ethanol:

    • Favorable: Acid-catalyzed dehydration (E1) or substitution reactions (SN1) where formation of a secondary carbocation at the bridgehead-adjacent position is feasible.

    • Caution: These solvents can act as nucleophiles, leading to undesired solvolysis products (e.g., methyl or ethyl ethers).[12]

Polar Aprotic Solvents
  • Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone

  • Characteristics: These solvents have strong dipole moments but lack acidic protons. They are hydrogen bond acceptors but not donors.[9]

  • Mechanism of Action:

    • Cation Solvation: They effectively solvate cations (like K⁺ or Na⁺) via their negative dipoles.

    • "Naked" Nucleophiles: They do not strongly solvate anions (nucleophiles). This leaves the nucleophile highly reactive and "naked" in solution, dramatically increasing the rate of SN2 reactions .[11] The rate enhancement in a solvent like DMSO can be several orders of magnitude compared to a protic solvent.[11]

  • Application for 1-(2-oxa-BCH)-ethanol:

    • Ideal for: SN2 reactions such as tosylation, mesylation, or conversion to an alkyl halide using an anionic nucleophile (e.g., NaI, NaBr). These conditions promote clean inversion of stereochemistry.

Nonpolar & Weakly Polar Aprotic Solvents
  • Examples: Toluene, Hexanes, Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane

  • Characteristics: These solvents have low dielectric constants and do not engage in strong specific interactions with ions. Ethereal solvents like THF and dioxane possess some polarity and can coordinate with cations.

  • Mechanism of Action:

    • Minimal Interference: Their primary role is to provide a medium for reactants to mix without strongly influencing the reaction pathway through solvation.

    • Solubility: The solubility of the polar 1-(2-oxa-BCH)-ethanol may be limited in highly nonpolar solvents like hexanes but is generally sufficient in moderately polar solvents like DCM and THF.

  • Application for 1-(2-oxa-BCH)-ethanol:

    • Recommended for: Oxidations (e.g., with PCC, Swern, or Dess-Martin periodinane), where a reactive solvent would be consumed.[13] Also suitable for reactions involving organometallic reagents or when trying to suppress ionization pathways (SN1/E1).

Visualization of Solvent Effects

The diagrams below illustrate the key decision-making logic for solvent selection and the fundamental differences in solvation behavior.

SolventSelectionWorkflow start Define Reaction Goal for 1-(2-oxa-BCH)-ethanol subst Substitution Reaction? start->subst elim Elimination Reaction? start->elim oxid Oxidation Reaction? start->oxid sn1 SN1 Pathway Desired (Carbocation Intermediate) subst->sn1  Yes, via C+ sn2 SN2 Pathway Desired (Concerted, Inversion) subst->sn2  Yes, with Nu:- protic Use Polar Protic Solvent (e.g., EtOH, H₂O) - Stabilizes C+ - Risk of solvolysis elim->protic E1 Pathway aprotic_polar Use Polar Aprotic Solvent (e.g., MeCN, DMSO) - 'Naked' Nucleophile - Accelerates SN2 elim->aprotic_polar E2 Pathway (with strong base) aprotic_nonpolar Use Nonpolar/Weakly Polar Aprotic Solvent (e.g., DCM, Toluene) - Minimizes side reactions oxid->aprotic_nonpolar sn1->protic sn2->aprotic_polar

Caption: A workflow diagram for selecting a solvent class based on the desired reaction pathway.

SolvationEffects Solvation of a Nucleophile (Nu⁻) and Cation (M⁺) cluster_protic Polar Protic Solvent (e.g., ROH) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_p Nu⁻ H_p1 H Nu_p->H_p1 H-Bond (Deactivating) H_p2 H Nu_p->H_p2 H_p3 H Nu_p->H_p3 M_p M⁺ O_p1 δ⁻ O-R M_p->O_p1 O_p2 δ⁻ O-R M_p->O_p2 O_p3 δ⁻ O-R M_p->O_p3 O_p4 R-O δ⁻ H_p4 H δ⁺ label_protic Result: Stabilized (caged) and less reactive Nu⁻ Nu_a Nu⁻ M_a M⁺ S_a1 S=O δ⁻ M_a->S_a1 Dipole Interaction S_a2 S=O δ⁻ M_a->S_a2 S_a3 S=O δ⁻ M_a->S_a3 label_aprotic Result: 'Naked' and highly reactive Nu⁻

Caption: Contrasting solvation of ions in polar protic vs. polar aprotic solvents.

Protocol: Solvent Screening for Tosylation of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

This protocol provides a systematic approach to identify the optimal solvent for a common SN2 reaction: the conversion of the alcohol to its corresponding tosylate, a versatile leaving group.

Objective: To evaluate the effect of different solvent classes on the reaction rate and yield for the tosylation of 1-(2-oxa-BCH)-ethanol.

Materials:

  • 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene

  • Internal standard for NMR/GC analysis (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials with magnetic stir bars

  • TLC plates and appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes)

  • NMR or GC-MS for quantitative analysis

Procedure:

  • Preparation: Set up four clean, dry 5 mL reaction vials, each containing a magnetic stir bar. Label them DCM, MeCN, THF, and Toluene.

  • Reactant Addition: To each vial, add 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol (e.g., 50 mg, 1.0 eq).

  • Solvent Addition: To each corresponding labeled vial, add 2 mL of the anhydrous solvent. Stir until the substrate is fully dissolved.

  • Base Addition: Add triethylamine (1.5 eq) to each vial.

  • Reaction Initiation: Add p-toluenesulfonyl chloride (1.2 eq) to each vial. Cap the vials and begin stirring at room temperature (or a controlled temperature, e.g., 0 °C).

  • Reaction Monitoring: At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), take a small aliquot from each reaction mixture and spot it on a TLC plate. Run alongside spots of the starting material. Visualize under UV light and/or with a potassium permanganate stain to monitor the disappearance of the starting material and the appearance of the product.

  • Workup & Analysis: Once a reaction is deemed complete (or after 24 hours), quench the reaction by adding 1 mL of saturated NaHCO₃ solution. Extract the organic layer with ethyl acetate (2 x 2 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Prepare a sample for quantitative analysis (e.g., ¹H NMR with an internal standard) to determine the conversion and yield.[14]

Data Interpretation:

The results should be compiled into a table for clear comparison.

SolventDielectric Constant (ε)TypeTime to Completion (hr)Yield (%)Observations (Side Products)
DCM 9.1Weakly Polar Aprotic492Clean reaction
MeCN 37.5Polar Aprotic295Fastest rate, clean reaction
THF 7.6Weakly Polar Aprotic688Slower rate
Toluene 2.4Nonpolar Aprotic>2445Incomplete reaction, low solubility

Hypothetical Data

Analysis of Expected Results:

  • Acetonitrile (MeCN): As a polar aprotic solvent, it is expected to give the fastest reaction rate and highest yield. It effectively dissolves the reactants and the tosylate salt byproduct while leaving the triethylamine base highly active.

  • Dichloromethane (DCM): A very common and effective solvent for this type of reaction. Its moderate polarity is sufficient to dissolve the reactants, and it generally leads to clean, high-yielding transformations.

  • Tetrahydrofuran (THF): Being less polar than DCM, the reaction may proceed more slowly.

  • Toluene: As a nonpolar solvent, it is expected to show the slowest rate and lowest conversion due to poor solubility of the ionic intermediates and reagents.

This systematic screening provides empirical data to select the most efficient, cost-effective, and safe solvent for scaling up the reaction.[15][16]

Conclusion

The selection of a solvent for reactions involving 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol is not a trivial choice but a strategic decision that directs the reaction's outcome. A thorough understanding of the substrate's unique structural properties and the mechanistic implications of solvent polarity and proticity is paramount. For SN2-type reactions, polar aprotic solvents like acetonitrile are often optimal. For SN1/E1 pathways, polar protic solvents are favored, though with the risk of solvolysis. For reactions requiring an inert medium, such as oxidations, weakly polar aprotic solvents like DCM are preferred. The empirical data generated from a systematic screening protocol, as detailed above, provides the ultimate validation for selecting the ideal solvent to advance synthetic campaigns involving this important bicyclic scaffold.

References

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). SUBSTITUTION AND ELIMINATION REACTIONS. Retrieved from [Link]

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). CONTINUATION OF SUBSTITUTION; ELIMINATION. Retrieved from [Link]

  • TigerWeb. (n.d.). Substitution and Elimination Reactions of Halides, Alcohols, etc.. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Liang, Y., Paulus, F., Daniliuc, C. G., & Glorius, F. (2023). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 14(25), 6744-6750. Retrieved from [Link]

  • Sleem, F., & El-Sabban, M. (2021). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. Current Organic Synthesis, 18(6), 636-651. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclic alkene 23a with alcohols. Retrieved from [Link]

  • Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2012). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, 57(9), 2458-2465. Retrieved from [Link]

  • Klein, A., & Zuccarello, G. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. ChemistryOpen, 11(12), e202200140. Retrieved from [Link]

  • Kanno, H., & Akawa, Y. (2000). Free Hydrogen Bonds in Alcohol Solutions with Inert Solvents. Journal of Solution Chemistry, 29(1), 77-85. Retrieved from [Link]

  • Pshenichnyuk, S. A., & Komolov, A. S. (2019). Hydrogen bond and lifetime dynamics in diluted alcohols. Physical Chemistry Chemical Physics, 21(16), 8267-8276. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). Substitution and Elimination. Retrieved from [Link]

  • Semantic Scholar. (2025, May 26). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Retrieved from [Link]

  • García, A., Lavandera, I., & Gotor-Fernández, V. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education, 101(12), 5035-5041. Retrieved from [Link]

  • Chemed Purdue. (n.d.). Alcohols and Ethers. Retrieved from [Link]

  • Tshepelevitsh, S., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5038. Retrieved from [Link]

  • Fernandes, P., et al. (2019). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. Biotechnology Advances, 37(6), 107378. Retrieved from [Link]

  • Michel, B. W., et al. (2010). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Organometallics, 29(21), 5398-5406. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

  • Lorthioir, O., et al. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters, 26(43), 8916-8920. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(6), 825-832. Retrieved from [Link]

  • Nature. (2023, June 5). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent. Retrieved from [Link]

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Troubleshooting & Optimization

Overcoming steric hindrance in 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for medicinal chemists and process scientists encountering reactivity issues with the 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol scaffold. It addresses the specific steric and electronic challenges imposed by the bicyclic cage and provides validated protocols to bypass these barriers.

Core System Analysis: The Steric Problem

The 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol motif is a high-value bioisostere for ortho-substituted benzenes or tert-butyl groups. However, the bridgehead (C1) position creates a unique steric environment that shuts down standard nucleophilic pathways.

The "Steric Wall" Mechanism

The 2-oxabicyclo[2.1.1]hexane core is a rigid, bicyclic cage. When an ethanol side chain (-CH(OH)CH3) is attached to the C1 bridgehead:

  • Neopentyl-like Hindrance: The

    
    -carbon (holding the hydroxyl) is adjacent to a quaternary bridgehead. This creates a "neopentyl" steric environment, making SN2 transition states energetically inaccessible.
    
  • Rigid Exit Vectors: Unlike a tert-butyl group, the bicyclic cage cannot rotate or deform to accommodate an incoming nucleophile. The "inside" face of the alcohol is blocked by the oxygen bridge (O2), and the "outside" face is shielded by the methylene bridge (C5/C6).

  • Electronic Deactivation: The inductive effect of the ring oxygen (O2) destabilizes developing carbocations at the

    
    -position, disfavoring SN1 pathways unless specific Lewis acids are used.
    
Decision Matrix: Route Selection

Use this logic flow to select the correct functionalization strategy.

G Start Target: Functionalize -OH Group Check1 Desired Transformation? Start->Check1 Path_Subs Substitution (F, N3, CN) Check1->Path_Subs Halogen/Azide Path_Amine Amination (NH2, NHR) Check1->Path_Amine Amine Path_Ether Etherification (OR) Check1->Path_Ether Ether Stop_SN2 STOP: S_N2 is Blocked (Mesylate/Tosylate will fail) Path_Subs->Stop_SN2 Standard Reagents Sol_Fluor Solution: Deoxofluorination (Internal Ion Pair) Path_Subs->Sol_Fluor DAST/Deoxo-Fluor Path_Amine->Stop_SN2 Mitsunobu Sol_RedAm Solution: Oxidation -> Reductive Amination (Bypass Sterics) Path_Amine->Sol_RedAm Ketone Route Sol_Alk Solution: O-Alkylation (Use Meerwein Salt or Ag2O) Path_Ether->Sol_Alk Aggressive Electrophiles

Figure 1: Strategic decision tree for overcoming steric hindrance in bridgehead-substituted alcohols. Note that standard SN2 and Mitsunobu pathways are dead ends.

Troubleshooting Guides & Protocols

Scenario A: "I need to convert the alcohol to an amine, but Mitsunobu failed."

Diagnosis: The Mitsunobu reaction requires the formation of a bulky phosphonium intermediate. The 2-oxa-BCH cage prevents the nucleophile (phthalimide/azide) from attacking the activated alcohol from the back side. Solution: The Oxidation-Reductive Amination Relay . This route changes the hybridization from sp3 (crowded) to sp2 (flat), removing the steric clash during the key bond-forming step.

Protocol: The "Ketone Bypass"
  • Oxidation (Step 1):

    • Reagents: Dess-Martin Periodinane (DMP) (1.2 equiv) in DCM.

    • Why: DMP is less sensitive to sterics than Swern and avoids acidic conditions that might open the strained O-ring.

    • Procedure: Stir at 0°C -> RT for 2 hours. Quench with Na2S2O3/NaHCO3. Isolate the ketone.

  • Reductive Amination (Step 2):

    • Reagents: Amine (R-NH2, 2.0 equiv), Ti(OiPr)4 (2.0 equiv), then NaBH3CN.

    • Why: Titanium(IV) acts as a Lewis acid to force imine formation in the crowded pocket.

    • Step-by-Step:

      • Mix Ketone and Amine in dry THF.

      • Add Ti(OiPr)4 dropwise. Stir 12h (crucial for crowded imines).

      • Add NaBH3CN (or NaBH(OAc)3) and stir 4h.

      • Workup: Quench with saturated K/Na tartrate (Rochelle's salt) to break the Ti-emulsion.

Scenario B: "I need to introduce a Fluorine atom."

Diagnosis: Direct displacement of a mesylate with TBAF will fail due to repulsion from the bridgehead electrons and steric blocking. Solution: Deoxofluorination . Reagents like DAST or Deoxo-Fluor proceed via an internal ion-pair mechanism (SNi-like) or a tight ion pair that is less sensitive to external steric bulk than intermolecular SN2.

Protocol: Deoxofluorination
  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: More thermally stable than DAST.

  • Solvent: DCM (anhydrous).

  • Procedure:

    • Cool solution of alcohol in DCM to -78°C.

    • Add Deoxo-Fluor (1.5 equiv) dropwise.

    • Allow to warm slowly to RT over 12 hours.

    • Critical: If conversion is low, do not heat above 40°C (risk of ring explosion/decomposition). Instead, add catalytic HF-pyridine complex.

Scenario C: "I cannot form the ether using NaH and Alkyl Halide."

Diagnosis: The alkoxide formed at the bridgehead-adjacent position is bulky and a poor nucleophile. It acts as a base, causing elimination of the alkyl halide rather than substitution, or simply failing to react. Solution: Acid-Catalyzed Imidate/Trichloroacetimidate method or Meerwein's Salt .

Protocol: Trichloroacetimidate Alkylation
  • Activation: React the alcohol with Trichloroacetonitrile (Cl3CCN) and DBU (cat.) to form the trichloroacetimidate.

    • Observation: This places a leaving group on the alcohol oxygen.

  • Coupling: React the imidate with the desired alcohol (R-OH) using TMSOTf (cat.) in DCM.

    • Mechanism:[1][2][3][4][5][6][7] This proceeds via an SN1-like pathway where the cation is transiently stabilized by the solvent/counterion, allowing the alcohol to attack.

Comparative Data: Reactivity Profiles

The following table summarizes the relative rates and success probabilities of common transformations on the 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol scaffold compared to a standard cyclohexyl ethanol.

TransformationReagent SystemStandard Cyclohexyl2-Oxa-BCH ScaffoldSuccess Probability
Oxidation Swern / DMPFast (< 30 min)Moderate (1-2 h)High
Mesylation MsCl / Et3NFastSlow (requires DMAP)High
SN2 Displacement NaN3 / DMFGood YieldNo Reaction Zero
Mitsunobu PPh3 / DIAD / NuGood YieldTrace / Fail Low
Fluorination DAST / Deoxo-FluorFastModerateMed-High
Etherification NaH / MeIFastSlow (Elimination risk)Low

Frequently Asked Questions (FAQs)

Q: Why can't I just use a stronger nucleophile like LiN3 for the substitution? A: It is not a matter of nucleophile strength; it is a matter of trajectory. The 2-oxabicyclo[2.1.1]hexane cage physically occupies the space where the nucleophile must approach to displace the leaving group (180° back-side attack). No amount of nucleophilic strength can overcome this geometric impossibility without breaking the ring.

Q: Is the 2-oxabicyclo[2.1.1]hexane ring stable to acid? A: Generally, yes. Unlike bicyclo[1.1.0]butanes, the [2.1.1] system is relatively robust. However, strong Lewis acids (like TiCl4) combined with heating can cause ring-opening or rearrangement of the oxygen bridge. Always buffer aqueous acidic workups.

Q: I see "1-(...)-ethanol" but my starting material is the ketone. Can I make the chiral alcohol? A: Yes. Because of the steric bulk, asymmetric reduction is highly effective.

  • Recommendation: Use CBS-reduction (Corey-Bakshi-Shibata) . The steric bulk of the bridgehead actually enhances the enantioselectivity by locking the ketone in a specific orientation during hydride delivery.

Q: Are there radical pathways available? A: Yes. If you can convert the alcohol to a xanthate (Barton-McCombie precursor), you can generate a radical at the


-position. This radical is tertiary-like and stabilized. It can undergo Giese additions or halogen abstractions. This is an advanced alternative if ionic chemistry fails completely.

References

  • Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring."[7][8][9] Nature Chemistry, vol. 15, 2023, pp. 1155–1163.[7] Link

  • Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes."[7][10] Angewandte Chemie International Edition, vol. 63, no.[11] 19, 2024, e202319831.[11] Link

  • Clayden, J., et al. "Nucleophilic substitution at the bridgehead: The failure of SN2." Organic Chemistry, 2nd Ed., Oxford University Press, 2012. (General textbook reference for mechanistic grounding).
  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, vol. 64, no. 19, 1999, pp. 7048–7054. Link

Sources

Resolving enantiomers of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol via chiral chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical guide for resolving 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol . As you are likely aware, the 2-oxabicyclo[2.1.1]hexane scaffold has emerged as a critical saturated bioisostere for ortho-substituted phenyl rings, offering improved solubility and metabolic stability [1].[1][2]

However, this specific molecule presents a "Perfect Storm" of chromatographic challenges:

  • Stereochemical Complexity: You are dealing with two chiral centers—the C1 bridgehead (chiral due to the C2 oxygen) and the exocyclic alcohol carbon. This results in up to 4 stereoisomers (two diastereomeric pairs of enantiomers).

  • The "Ghost" Problem (Lack of Chromophore): The molecule is entirely aliphatic. It lacks the conjugated

    
    -systems (benzene rings) required for standard UV detection (254 nm).
    
  • Polarity: The hydroxyl group can cause significant peak tailing on traditional phases.

This guide provides two distinct workflows: Direct Analysis (Advanced Detection) and Derivatization (Standard Detection) .

Strategic Decision Matrix

Before starting, determine your equipment capabilities. Use the following logic flow to select your workflow.

DecisionMatrix cluster_A Workflow A Requirements cluster_B Workflow B Requirements Start START: Select Strategy CheckUV Do you require UV Detection (e.g., standard Prep-LC)? Start->CheckUV CheckMS Do you have LC-MS/SFC-MS or ELSD/CAD? CheckUV->CheckMS No DerivPath WORKFLOW B: Derivatization CheckUV->DerivPath Yes (UV Essential) DirectPath WORKFLOW A: Direct Analysis CheckMS->DirectPath Yes (Universal Detector) CheckMS->DerivPath No (Only UV Avail) ReqA • Chiral SFC (Preferred) • Detector: MS, ELSD, or CAD • Column: IG, IC, or OJ-H DirectPath->ReqA ReqB • Reagent: 3,5-Dinitrobenzoyl chloride • Standard HPLC/SFC UV (254 nm) • Improved Chiral Recognition DerivPath->ReqB

Figure 1: Strategic decision tree for selecting the appropriate resolution method based on available detection hardware.

Workflow A: Direct Analysis (No Derivatization)

Best for: Rapid screening, analytical checks, or labs equipped with ELSD/CAD/MS.

Detection Setup

Since the molecule is UV-transparent, you must rely on "Universal Detectors."

  • ELSD (Evaporative Light Scattering Detector): Robust for non-volatile analytes.

    • Setting: Drift tube temp 40–50°C (keep low to avoid evaporating the target alcohol).

  • CAD (Charged Aerosol Detector): Higher sensitivity than ELSD.

  • MS (Mass Spectrometry): Monitor [M+H]+ or [M+Na]+.

    • Note: In SFC, use a make-up flow (MeOH + 0.1% Formic Acid) to ensure ionization.

Column & Mobile Phase Screening

The lack of aromatic rings reduces


-

interactions with the chiral selector. You must rely on hydrogen bonding and steric inclusion.
ParameterRecommendationRationale
Primary Columns Chiralpak IG or Chiralpak IC Immobilized phases allow wider solvent choices. The chloro-phenyl groups (IC) and specific linkers (IG) often resolve aliphatic alcohols better than AD/OD.
Secondary Columns Chiralcel OJ-H The benzoate moieties in OJ often show high selectivity for secondary alcohols.
Mobile Phase (SFC) CO₂ / Methanol (5–20%) Methanol promotes H-bonding. Avoid Ethanol if peak shape is poor.
Mobile Phase (HPLC) Hexane / IPA (90:10) Standard Normal Phase.
Additives None or 0.1% DEA Usually not needed for neutral alcohols, but trace basicity can sharpen peaks.

Workflow B: Derivatization (The "Gold Standard")

Best for: Preparative scale-up (using UV triggers), robust quality control, and enhancing separation factors (


).

Why Derivatize?

  • Visualization: Adds a UV chromophore (detectable at 254 nm).

  • Enhanced Selectivity: The added aromatic ring interacts strongly with the

    
    -systems of the chiral stationary phase (CSP), often turning a partial separation into a baseline separation [2].
    
The Protocol: 3,5-Dinitrobenzoate Synthesis

This is the most reliable method for secondary alcohols.

  • Reaction: Mix 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol (1 eq) with 3,5-dinitrobenzoyl chloride (1.2 eq) and Pyridine (2 eq) in DCM.

  • Conditions: Stir at RT for 2 hours.

  • Workup: Quench with dilute NaHCO₃, extract with DCM, dry over Na₂SO₄.

  • Result: The resulting ester has strong UV absorbance and rigid geometry.

Recommended Separation Conditions (Derivatized)
ParameterRecommendation
Column Chiralpak AD-H or Chiralpak IA
Mobile Phase (SFC) CO₂ / Methanol (15%)
Mobile Phase (HPLC) Hexane / Ethanol (80:20)
Detection UV @ 254 nm

Troubleshooting & FAQs

Q1: I see four peaks. Which one is my target?

Answer: You likely have a mixture of diastereomers.[3]

  • Step 1: Use an achiral column (C18 or Silica) first. This usually separates the diastereomers (e.g., syn vs anti relative to the bridge).

  • Step 2: Take the desired diastereomer peak and run it on the Chiral Column. This should split into two enantiomers.

  • Note: If you synthesized the cage rationally, you might only have one diastereomeric pair (2 peaks).

Q2: My peaks are tailing badly (Direct Analysis).

Answer: This is common for free hydroxyls interacting with residual silanols on the silica support.

  • Fix: Switch to an Immobilized column (IA, IC, IG) and add 0.5% Ethanol to the mobile phase (if using Hexane) or increase the modifier percentage in SFC.

  • Fix: Ensure your column history is clean (no residual acids from previous runs).

Q3: I cannot use derivatization because I need the free alcohol for the next step.

Answer: You can hydrolyze the ester after separation.

  • Protocol: Collect the resolved 3,5-dinitrobenzoate enantiomer -> Treat with LiOH in THF/Water -> Recover the pure chiral alcohol.

  • Alternative: Use a "Trace" derivatization strategy where you only derivatize a tiny aliquot to determine conditions, then run the prep using a refractive index (RI) detector or stacked injections based on time.

Q4: The pressure is fluctuating in my SFC run.

Answer: The 2-oxabicyclo[2.1.1]hexane scaffold is soluble, but if your sample solvent is too "strong" (e.g., pure DMSO), it may cause immiscibility plugs in the CO₂ stream.

  • Fix: Dissolve your sample in Methanol or a MeOH/DCM mix. Avoid pure DMSO or water.

Experimental Workflow Diagram

Workflow Sample Racemic Sample (4 Isomers) Achiral Achiral Purification (Silica/C18) Sample->Achiral Step 1: Simplify Diast1 Diastereomer A (Racemic Pair) Achiral->Diast1 Diast2 Diastereomer B (Racemic Pair) Achiral->Diast2 ChiralScreen Chiral Screening (IG, IC, AD-H) Diast1->ChiralScreen Step 2: Resolve Res1 Enantiomer A1 ChiralScreen->Res1 Res2 Enantiomer A2 ChiralScreen->Res2

Figure 2: The Two-Stage Purification Protocol. Always separate diastereomers achirally before attempting chiral resolution to maximize peak capacity.

References

  • Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where to Go Next?". Angewandte Chemie International Edition, 58(10), 2-14.

  • Subramanian, G. (Ed.). (2001).[4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Chapter on Derivatization for HPLC).

  • Mykhailiuk, P. K., et al. (2023).[4][5][6][7] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring". Nature Chemistry, 15, 1155–1163.[4][6]

Sources

Navigating the Nuances of 2-Oxabicyclo[2.1.1]hexane Intermediates: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-oxabicyclo[2.1.1]hexane intermediates. These novel bioisosteres of ortho- and meta-substituted benzenes are gaining significant traction in medicinal chemistry for their potential to improve physicochemical properties of drug candidates.[1][2][3] However, their unique structural attributes also bring challenges, namely volatility and hygroscopicity, which can impact experimental reproducibility and success.

This guide is structured to provide you with not just protocols, but a deeper understanding of the principles behind them. As your partner in research, we aim to equip you with the expertise to confidently handle these valuable intermediates and troubleshoot any issues that may arise.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial inquiries regarding the handling and storage of 2-oxabicyclo[2.1.1]hexane intermediates.

Q1: What is the underlying chemistry behind the volatility and hygroscopicity of 2-oxabicyclo[2.1.1]hexane intermediates?

A1: The volatility of these compounds is largely a function of their low molecular weight and compact, rigid structure, which leads to weaker intermolecular van der Waals forces.[4] This allows the molecules to readily escape into the vapor phase. Their hygroscopic nature, or the tendency to absorb moisture from the air, is attributed to the oxygen atom within the bicyclic ring system, which can act as a hydrogen bond acceptor, readily interacting with water molecules.

Q2: I've just received a shipment. What are the immediate and long-term storage best practices for my 2-oxabicyclo[2.1.1]hexane intermediate?

A2: Proper storage from the moment of receipt is critical to preserving the integrity of the compound.

  • Immediate Action: Upon arrival, the sealed container should be placed in a desiccator to protect it from atmospheric moisture.

  • Long-Term Storage: For extended storage, refrigeration at 2-8°C is recommended to minimize loss from volatilization.[4] The container's seal should be reinforced with a paraffin film to provide an additional barrier against moisture ingress.

Q3: Is it acceptable to handle these intermediates on an open lab bench?

A3: Handling 2-oxabicyclo[2.1.1]hexane intermediates in the open air is strongly discouraged. Their hygroscopic and volatile nature necessitates the use of a controlled, inert atmosphere to prevent degradation and ensure accurate measurements. The preferred methods are working within a glovebox or employing Schlenk line techniques. If these are unavailable, any manipulations should be performed swiftly in a well-ventilated fume hood to minimize exposure to the atmosphere.

Section 2: Troubleshooting Guide for Common Experimental Hurdles

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: My reaction yields are inconsistent, even when I follow the same procedure.

Root Cause Analysis: The most probable causes for inconsistent yields are inaccurate dispensing of the volatile intermediate and/or the introduction of moisture into the reaction.

Troubleshooting Workflow:

start Inconsistent Yields Observed check_dispensing Evaluate Dispensing Method start->check_dispensing check_atmosphere Assess Reaction Atmosphere Integrity start->check_atmosphere solution_dispensing Adopt Closed-System Dispensing (Gas-Tight Syringe) check_dispensing->solution_dispensing solution_atmosphere Implement Rigorous Inert Atmosphere (Glovebox/Schlenk Line) check_atmosphere->solution_atmosphere verify Perform Control Reaction with Optimized Protocol solution_dispensing->verify solution_atmosphere->verify end Achieve Consistent and Reproducible Yields verify->end start Impure NMR Spectrum Obtained check_workup Review Aqueous Workup and Drying Steps start->check_workup check_solvent Verify Anhydrous Nature of NMR Solvent start->check_solvent solution_workup Utilize Anhydrous Drying Agents (e.g., MgSO4) and Minimize Aqueous Contact Time check_workup->solution_workup solution_solvent Use Fresh Anhydrous NMR Solvent (e.g., from a Sure/Seal™ bottle) check_solvent->solution_solvent verify Re-prepare Sample and Re-acquire NMR Spectrum solution_workup->verify solution_solvent->verify end Obtain Clean, High-Resolution Spectrum verify->end

Caption: A systematic approach to troubleshooting impure NMR spectra.

Detailed Corrective Measures:

  • Optimize Your Workup Procedure:

    • When performing an aqueous extraction, ensure the organic layer is thoroughly dried with an anhydrous salt like magnesium sulfate or sodium sulfate.

    • If the product is particularly sensitive, consider a workup that avoids an aqueous phase altogether, if chemically feasible.

  • Refine NMR Sample Preparation:

    • Always use high-quality, anhydrous deuterated solvents, preferably from a freshly opened ampule or a Sure/Seal™ bottle.

    • For highly sensitive compounds, preparing the NMR sample inside a glovebox is the best practice to prevent moisture contamination.

Section 3: Recommended Experimental Protocols

Here, we provide detailed, step-by-step instructions for critical handling procedures.

Protocol: Transfer of a Volatile and Hygroscopic Liquid Intermediate via Schlenk Line

Objective: To accurately transfer a specific quantity of a 2-oxabicyclo[2.1.1]hexane intermediate from its storage vial to a reaction flask under a positive pressure of inert gas.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold.

  • Oven-dried reaction flask equipped with a rubber septum.

  • Oven-dried, gas-tight syringe with a needle long enough to reach the bottom of the storage vial.

  • Storage vial of the 2-oxabicyclo[2.1.1]hexane intermediate with a septum-sealed cap.

  • High-purity argon or nitrogen gas.

Procedure:

  • Glassware Preparation:

    • Thoroughly dry all glassware in an oven at a minimum of 125°C for several hours. [5] * Assemble the glassware while still hot and immediately attach it to the Schlenk line.

    • Evacuate the glassware under vacuum and then backfill with inert gas. Repeat this cycle at least three times to ensure a completely inert atmosphere. [6]

  • Syringe Preparation:

    • Flush the gas-tight syringe with the inert gas from the Schlenk line multiple times to remove any residual air and moisture.

  • Transfer Process:

    • Puncture the septum of the storage vial with a needle connected to the inert gas line to create a slight positive pressure.

    • With the syringe, puncture the septum of the storage vial.

    • Slowly draw the desired volume of the liquid into the syringe.

    • Remove the syringe from the storage vial and immediately insert it through the septum of the reaction flask.

    • Dispense the liquid into the reaction flask.

    • Withdraw the syringe and promptly clean it to prevent the plunger from seizing. [7] Summary of Key Properties and Handling Recommendations:

PropertyImplication for ExperimentsRecommended Action
High Volatility Inaccurate measurements due to evaporation, potential loss of material during solvent removal.Utilize gas-tight syringes for transfers, work in a closed system, and use reduced vacuum pressure during solvent evaporation. [4]
Hygroscopicity Susceptibility to hydrolysis, which can inhibit reactions or create impurities.Handle under a strictly inert atmosphere (glovebox or Schlenk line), use anhydrous solvents, and store in a desiccator. [8][9]

By understanding the chemical principles governing the behavior of 2-oxabicyclo[2.1.1]hexane intermediates and adopting these meticulous handling techniques, you can significantly enhance the reliability and success of your research. Should you have any further questions, please do not hesitate to contact our technical support team.

References

  • Air-free technique. Wikipedia. [Link]

  • The Manipulation of Air-Sensitive Compounds. Georg Thieme Verlag. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. PubMed. [Link]

  • 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. [Link]

  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Royal Society of Chemistry. [Link]

  • (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. [Link]

  • Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. [Link]

  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Semantic Scholar. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the demand for novel, three-dimensional molecular scaffolds is insatiable. Saturated bicyclic systems, such as the 2-oxabicyclo[2.1.1]hexane framework, have emerged as valuable bioisosteres for traditionally used aromatic rings, offering improved physicochemical properties.[1][2] The precise and unambiguous structural characterization of these complex molecules is paramount. This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment for a representative derivative, 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol.

This document moves beyond a simple recitation of spectral data, offering a comparative guide grounded in the principles of modern NMR spectroscopy. We will explore the nuances of interpreting the spectra of strained bicyclic systems and provide a detailed, replicable experimental workflow for researchers.

The Structural Challenge: Unraveling a Strained Bicyclic Ether

The 2-oxabicyclo[2.1.1]hexane core presents a unique set of challenges for NMR-based structural elucidation. The strained nature of the fused ring system significantly influences the electronic environment of both the protons and carbons, leading to chemical shifts and coupling constants that can deviate from those of more flexible acyclic or larger ring systems. A thorough understanding of one- and two-dimensional NMR techniques is therefore essential for confident spectral assignment.

Predicting the Spectral Landscape: An Educated Hypothesis

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹H-¹H J-Couplings (Hz)
1~85-95---
3~70-80~4.0-4.5dJ3,4 ≈ 6-8
4~40-50~2.0-2.5m
5~35-45~1.8-2.3m
6~30-40~1.6-2.1m
7~45-55~1.9-2.4m
8 (CH-OH)~65-75~3.5-4.0qJ8,9 ≈ 6-7
9 (CH₃)~15-25~1.1-1.4dJ9,8 ≈ 6-7
OH-Variablebr s-

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Predicted values are based on analogous structures and are intended as a guide.

A Robust Experimental Workflow for Unambiguous Assignment

To validate our predictions and achieve a definitive structural assignment, a suite of NMR experiments is required. The following protocol outlines a comprehensive approach, leveraging the power of modern 2D NMR techniques.

Experimental Protocol: NMR Analysis of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire all spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) at a constant temperature (e.g., 298 K).[6]

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups based on the phase of the signals (CH/CH₃ positive, CH₂ negative).[7] Quaternary carbons are not observed.

    • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton spin-spin coupling networks, identifying adjacent protons.[8]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton-carbon pairs.[9]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[8][9]

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY C13 ¹³C NMR HSQC ¹H-¹³C HSQC C13->HSQC DEPT DEPT-135 Assignment Spectral Assignment DEPT->Assignment COSY->Assignment HSQC->Assignment HMBC ¹H-¹³C HMBC HMBC->Assignment Structure Final Structure Assignment->Structure

Figure 1: A generalized workflow for the NMR-based structural elucidation of organic molecules.

Interpreting the Data: A Step-by-Step Guide to Assignment

The power of this experimental suite lies in the synergistic information provided by each experiment. The following logical progression allows for a confident and self-validating assignment process.

  • Identify Spin Systems with ¹H-¹H COSY: The COSY spectrum will reveal distinct networks of coupled protons. For our target molecule, we expect to see correlations between the protons of the bicyclic core and a separate correlation between the methine proton (H8) and the methyl protons (H9) of the ethanol substituent.

  • Assign Directly Bonded Carbons with ¹H-¹³C HSQC: Each cross-peak in the HSQC spectrum directly links a proton to its attached carbon.[9] This allows for the unambiguous assignment of all protonated carbons. The DEPT-135 data can be used to confirm the multiplicity of these carbons.

  • Connect the Fragments with ¹H-¹³C HMBC: The HMBC spectrum is the key to assembling the complete molecular structure.[10] We anticipate observing the following crucial long-range correlations:

    • Correlations from the protons on C3, C4, and C7 to the quaternary bridgehead carbon C1.

    • Correlations from the methine proton (H8) and the methyl protons (H9) of the ethanol group to the quaternary carbon C1, confirming the point of attachment.

    • Correlations from the protons on C3 and C4 to other carbons within the bicyclic system, further solidifying the ring structure.

Figure 2: Key anticipated HMBC correlations to the quaternary carbon (C1) in 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol.

Comparative Analysis: Benchmarking Against Other Bicyclic Systems

The spectral data for 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol can be compared to that of other bicyclic systems to gain further structural insights. For instance, comparison with the all-carbon analogue, 1-(bicyclo[2.1.1]hexan-1-yl)ethanol, would reveal the influence of the oxygen heteroatom on the chemical shifts of the bridgehead carbons and adjacent protons. The introduction of the electronegative oxygen atom is expected to deshield the adjacent carbons (C1 and C3), causing them to resonate at a higher frequency (further downfield) in the ¹³C NMR spectrum. Similarly, the protons on C3 would also be expected to be deshielded.

Furthermore, analysis of the ¹H-¹H coupling constants can provide information about the geometry of the bicyclic system. The rigid, strained nature of the [2.1.1] system often results in observable long-range couplings, for example, 'W-coupling' between protons separated by four bonds in a planar 'W' arrangement.

Conclusion

The structural elucidation of complex, non-standard scaffolds like 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol requires a systematic and multi-faceted NMR approach. By combining predictive analysis with a comprehensive suite of 1D and 2D NMR experiments, researchers can achieve unambiguous spectral assignment. The workflow and comparative insights provided in this guide serve as a robust framework for scientists and drug development professionals working with novel bicyclic molecules, ensuring the scientific integrity of their structural characterization efforts.

References

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral data of compounds 1-2. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral data of compounds 1-2. Retrieved from [Link]

  • Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. (n.d.). DOI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp 3 -rich chemical space. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2019). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society, 84(9), 1594–1602.
  • Stephenson, C. R. J., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.
  • Chemical shifts. (n.d.). Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Davies, H. M. L., et al. (2026, January 5). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa. Accounts of Chemical Research.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). (2024, November 10). Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate. (2025, December 22). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes | Request PDF. Retrieved from [Link]

  • Whalley, D. M., et al. (n.d.). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.
  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Glorius, F., et al. (2022, October 27). Synthesis of Polysubstituted 2‑Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. ACS Figshare.
  • Theoretical NMR correlations based Structure Discussion. (n.d.). PMC. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023, June 5). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring.

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Navigating Aqueous Solubility: A Comparative Guide to Oxabicyclo[2.1.1]hexane and Bicyclo[1.1.1]pentane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical properties is paramount. Among these, aqueous solubility stands as a critical determinant of a compound's journey from a laboratory curiosity to a clinical success. Poor solubility can plague drug development, leading to low bioavailability, formulation challenges, and unreliable in vitro data.[1][2] The "escape from flatland" – a strategic shift from planar aromatic moieties to three-dimensional saturated scaffolds – has emerged as a powerful approach to improving these properties.[3]

This guide provides an in-depth comparison of the aqueous solubility of two prominent saturated bioisosteres: oxabicyclo[2.1.1]hexane and bicyclo[1.1.1]pentane derivatives. As non-classical bioisosteres for ortho- and para-substituted phenyl rings, respectively, these scaffolds offer medicinal chemists a toolkit to modulate solubility and other key drug-like properties.[3][4][5] We will delve into supporting experimental data, explore the underlying physicochemical drivers, and provide actionable protocols for researchers in the field.

The Physicochemical Rationale: Why Saturated Scaffolds?

The frequent incorporation of aromatic rings in drug candidates, while often beneficial for target engagement, can contribute to poor solubility due to their lipophilic nature and potential for crystalline packing. The replacement of a phenyl ring with a saturated bicyclic scaffold like bicyclo[1.1.1]pentane (BCP) can disrupt planarity, reduce lipophilicity, and consequently enhance aqueous solubility.[6][7] The introduction of a heteroatom, as seen in the oxabicyclo[2.1.1]hexane (oxa-BCH) scaffold, can further augment this effect by introducing a polar center capable of hydrogen bonding.

Comparative Aqueous Solubility: Experimental Evidence

Direct comparison of the aqueous solubility of oxa-BCH and BCP derivatives has been demonstrated in the context of modifying existing agrochemicals, providing valuable insights for drug discovery. A study comparing bioisosteric replacements in the fungicides fluxapyroxad and boscalid revealed a significant increase in aqueous solubility upon introduction of the oxa-BCH scaffold.

Parent Compound Bioisosteric Analogue Aqueous Solubility (µM) Fold Increase vs. Parent Fold Increase vs. BCP
FluxapyroxadBicyclo[2.1.1]hexane derivative341.4-
2-Oxabicyclo[2.1.1]hexane derivative 155 6.2 4.6
BoscalidBicyclo[2.1.1]hexane derivative---
2-Oxabicyclo[2.1.1]hexane derivative ---

A direct side-by-side numerical comparison for the boscalid BCP analogue was not explicitly stated in the initial sources, but the trend of increased solubility with the oxa-BCH was noted.

These findings highlight a clear trend: while the BCP core can offer an improvement in solubility over a phenyl ring, the incorporation of an oxygen atom in the oxa-BCH scaffold provides a more substantial enhancement. This is attributed to the increased polarity and hydrogen bond accepting capacity of the oxa-BCH motif.

Understanding the "Why": Physicochemical Property Deep Dive

To comprehend the observed solubility differences, it is crucial to examine the underlying physicochemical properties of these scaffolds.

Property Bicyclo[1.1.1]pentane (BCP) Core Oxabicyclo[2.1.1]hexane (oxa-BCH) Core Impact on Solubility
Lipophilicity (cLogP) Lower than a corresponding phenyl ring.Generally lower than the BCP analogue.Lower lipophilicity reduces the energetic penalty of moving from a solid or non-polar environment to an aqueous one, thus favoring solubility.
Polar Surface Area (PSA) Low (0 Ų) for the unsubstituted core.Increased due to the ether oxygen.A higher PSA indicates a greater surface area available for polar interactions with water molecules, which is a key driver of aqueous solubility.[8][9][10]
Hydrogen Bonding No intrinsic hydrogen bonding capability.The ether oxygen acts as a hydrogen bond acceptor.The ability to form hydrogen bonds with water is a significant contributor to a molecule's solubility.
Three-Dimensionality HighHighIncreased three-dimensionality can disrupt crystal lattice packing, reducing the energy required to dissolve the solid and thereby increasing solubility.

The interplay of these factors explains the superior solubility of oxa-BCH derivatives. The introduction of the oxygen atom favorably shifts both the lipophilicity and the polar surface area, tipping the scales towards greater aqueous solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Stock & Standards B Add Excess Solid to Buffer C Shake for 24-48h B->C D Centrifuge & Filter C->D E HPLC Analysis D->E F Quantify Concentration E->F

Caption: Experimental workflow for the shake-flask solubility assay.

Implications for Drug Discovery and Lead Optimization

The choice between an oxabicyclo[2.1.1]hexane and a bicyclo[1.1.1]pentane scaffold is a strategic decision in lead optimization.

  • When to Consider BCP: As a replacement for a para-substituted phenyl ring, BCP is an excellent choice for modestly increasing solubility while significantly improving other properties like metabolic stability. [5]It is particularly useful when the parent aromatic ring serves primarily as a rigid linker.

  • When to Deploy oxa-BCH: When a substantial boost in aqueous solubility is the primary objective, the oxa-BCH scaffold is a superior choice. Its ability to act as a hydrogen bond acceptor makes it a powerful tool for overcoming solubility liabilities, especially when replacing an ortho-substituted phenyl ring.

It is imperative for research teams to consider the trade-offs. While improving solubility, the introduction of these scaffolds can also impact other properties such as permeability, metabolic stability, and target engagement. Therefore, a multi-parameter optimization approach is always recommended.

Conclusion

The strategic use of saturated bioisosteres is a cornerstone of modern drug design. The oxabicyclo[2.1.1]hexane scaffold has demonstrated a clear advantage over its all-carbon counterpart, bicyclo[1.1.1]pentane, in enhancing aqueous solubility. This is attributed to its increased polarity and hydrogen bonding capability. By understanding the physicochemical principles that govern these differences and employing robust experimental methodologies, researchers can effectively leverage these scaffolds to design and develop drug candidates with a higher probability of success.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Barrett, D., et al. (2022). State-of-the-art techniques for solubility measurement. Journal of Pharmaceutical Sciences, 111(1), 21-36.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link] [3]4. Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. [8][9][10]5. Faller, B., & Ertl, P. (2007). Computational and experimental approaches to drug solubility. Advanced Drug Delivery Reviews, 59(7), 533-545.

  • Liang, Y., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Stepan, A. F., et al. (2012). The application of bicyclo[1.1.1]pentanes as phenyl group bioisosteres in the design of a γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [6][7]11. Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link] [1]12. Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499. [2]13. Wlodek, S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long-sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(15), e2023852118.

Sources

A Comparative Guide to the In Vitro Toxicity Assessment of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro toxicity assessment of the novel compound, 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol. In the absence of established toxicological data for this specific molecule, we present a robust testing strategy, comparing its potential toxicity profile against a well-characterized benchmark, ethanol. This document is intended for researchers, scientists, and drug development professionals engaged in the safety evaluation of new chemical entities.

The selection of ethanol as a comparator is predicated on its ubiquitous use as a solvent and its extensive in vitro toxicological database. This comparison will provide a valuable context for interpreting the toxicological profile of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol.

Introduction to the Compounds

1.1. 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

This is a novel bicyclic alcohol. Its unique strained ring system may confer desirable properties in various applications, but also warrants a thorough safety evaluation. The oxabicyclo moiety introduces a polar ether linkage, which may influence its metabolic profile and interaction with cellular components compared to simpler alcohols.

1.2. Ethanol

Ethanol is a simple, short-chain alcohol widely used as a solvent in the pharmaceutical, cosmetic, and food industries. Its metabolism and toxicological effects are well-documented, making it an ideal reference for this comparative assessment.[1][2][3][4][5][6][7]

In Vitro Toxicity Assessment Strategy

A tiered approach to in vitro toxicity testing is recommended to build a comprehensive safety profile for 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol. This strategy encompasses the evaluation of cytotoxicity, genotoxicity, and hepatotoxicity.

Cytotoxicity Assessment

The initial evaluation of toxicity involves determining the concentration at which a compound induces cell death.[8] This is a fundamental measure to establish a dose-range for subsequent, more specific assays. We will employ two mechanistically distinct assays to ensure the robustness of our findings.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][8]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, providing a measure of cytotoxicity.[5]

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which may lead to mutations and cancer.[1][2][3][6][9] A standard battery of tests is recommended to cover different genotoxic endpoints.

  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screen for mutagenicity, assessing a compound's ability to induce mutations in different strains of Salmonella typhimurium.[1]

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[2][9]

Hepatotoxicity Assessment

The liver is a primary site of xenobiotic metabolism and is often susceptible to drug-induced injury.[5][10][11][12][13] Therefore, assessing the potential for hepatotoxicity is a critical component of any safety evaluation.

  • HepG2 Cell Viability and Function Assays: The human hepatoma cell line, HepG2, will be used to assess liver-specific toxicity. In addition to the cytotoxicity assays mentioned above, we will also measure key markers of liver function, such as albumin synthesis and cytochrome P450 activity, upon exposure to the test compounds.[5][11]

Experimental Protocols

General Cell Culture

All cell lines (e.g., a relevant human cell line for cytotoxicity, and HepG2 for hepatotoxicity) will be cultured in appropriate media and conditions as per standard protocols.

MTT Assay Protocol

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h for cell attachment cell_seeding->incubation_24h treatment Treat cells with compounds for 24-48h incubation_24h->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment add_mtt Add MTT solution and incubate for 4h treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol and ethanol for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Micronucleus Assay Protocol

Micronucleus_Assay_Workflow cluster_culture_treatment Cell Culture & Treatment cluster_cytochalasin Cytokinesis Block cluster_harvest_stain Harvesting & Staining cluster_analysis Microscopic Analysis culture_cells Culture cells (e.g., human lymphocytes) add_compounds Add test compounds and incubate culture_cells->add_compounds add_cyto_b Add Cytochalasin B to block cytokinesis add_compounds->add_cyto_b incubation Incubate to allow nuclear division add_cyto_b->incubation harvest_cells Harvest cells incubation->harvest_cells hypotonic_treatment Hypotonic treatment harvest_cells->hypotonic_treatment fixation Fix cells hypotonic_treatment->fixation staining Stain with DNA-specific dye fixation->staining score_cells Score binucleated cells for micronuclei staining->score_cells calculate_frequency Calculate micronucleus frequency score_cells->calculate_frequency

Caption: Workflow of the in vitro micronucleus assay.

  • Cell Treatment: Expose cultured cells to various concentrations of the test compounds.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cell division at the binucleated stage.

  • Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain with a DNA-specific dye.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

Comparative Data Presentation

The following tables illustrate how the experimental data for 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol and ethanol would be presented for a clear comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

AssayCell Line1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanolEthanol
MTTHuman FibroblastsExperimental Value~100,000-200,000[10]
LDHHuman FibroblastsExperimental Value~100,000-200,000[11]
MTTHepG2Experimental Value~60,000-80,000[5]
LDHHepG2Experimental Value~60,000-80,000[5]

Table 2: Comparative Genotoxicity

AssayResult for 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanolResult for Ethanol
Ames TestPositive/NegativeNegative[1][6]
In Vitro MicronucleusPositive/NegativePositive (at high concentrations)[2][9]

Interpretation of Results and Scientific Rationale

The data generated from these assays will provide a foundational understanding of the in vitro toxicity of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol.

  • Cytotoxicity: A lower IC50 value for 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol compared to ethanol would suggest a higher cytotoxic potential. The complex, strained ring structure of the novel compound might interact with cellular membranes or metabolic enzymes differently than the simple linear structure of ethanol.

  • Genotoxicity: A positive result in the Ames test would indicate that the compound is a bacterial mutagen, a significant finding that would necessitate further investigation. A positive result in the micronucleus assay would suggest clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential. Ethanol itself is generally not mutagenic in the Ames test but can induce chromosomal damage at high concentrations in mammalian cells.[1][2][6]

  • Hepatotoxicity: Specific toxicity to HepG2 cells, observed at concentrations that are not cytotoxic to other cell types, would indicate a potential for liver-specific damage. This could be due to the metabolic activation of the compound by hepatic enzymes into a more toxic metabolite.

Conclusion

This guide outlines a comprehensive and scientifically rigorous strategy for the initial in vitro toxicity assessment of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol. By comparing its effects to the well-characterized profile of ethanol, we can establish a baseline for its safety profile. The described assays are standard, validated methods that will provide crucial data for the risk assessment of this novel compound. This structured approach ensures that potential hazards are identified early in the development process, aligning with the principles of responsible chemical stewardship.

References

  • Is ethanol genotoxic? A review of the published data. [Link]

  • The in vitro genotoxicity of ethanol and acetaldehyde. [Link]

  • In vitro genotoxicity of ethanol and acetaldehyde in human lymphocytes and the gastrointestinal tract mucosa cells. [Link]

  • Toxicity of Ethanol in Low Concentrations: Experimental evaluation in cell culture. [Link]

  • In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. [Link]

  • The in vitro genotoxicity of ethanol and acetaldehyde - BioKB. [Link]

  • Is ethanol genotoxic? A review of the published data | Mutagenesis | Oxford Academic. [Link]

  • Statement on the mutagenicity of alcohol (ethanol) and its metabolite acetaldehyde: update on information published between 2000 and 2014 - GOV.UK. [Link]

  • In Vitro and In Vitro Models for Alcohol Toxicity to the Extracellular Matrix of Astrocytes. [Link]

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  • INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. [Link]

  • In Vitro Cytotoxicity Testing of Perfume Compounds. [Link]

  • ISOPROPYL ALCOHOL - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf. [Link]

  • A Guide to Solvents (ChatGPT) : r/DIYfragrance - Reddit. [Link]

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  • Isopropanol Toxicity - MD Searchlight. [Link]

  • Hazardous Effects Induced by Inhalation of Isopropanol. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS - Military Medical Science Letters. [Link]

  • Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. [Link]

  • In Vitro Cytotoxic Effects, In Silico Studies, Some Metabolic Enzymes Inhibition, and Vibrational Spectral Analysis of Novel β-Amino Alcohol Compounds | Request PDF - ResearchGate. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Strategy: 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Universal Precaution" Standard

You are handling 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol , a specialized saturated bioisostere often used to replace ortho-substituted phenyl rings in drug discovery.

Critical Safety Context: As a specialized Research Grade compound, specific toxicological data (LD50, carcinogenicity) and physical constants (flash point, vapor pressure) are likely unavailable or modeled . Therefore, you must adopt a Universal Precaution Strategy .

Immediate Action Required:

  • Treat as High Hazard: Assume the compound is toxic by ingestion, inhalation, and skin absorption until proven otherwise.

  • Treat as Flammable: The alcohol moiety and organic scaffold suggest flammability risks similar to benzyl alcohol or cyclohexanol.

  • Strained Ring Alert: The oxabicyclo[2.1.1]hexane core is a strained ether. While generally stable, avoid strong Lewis acids outside of controlled reaction conditions to prevent rapid ring-opening exotherms.

Technical Hazard Analysis (SAR Inference)

To design an effective PPE strategy, we analyze the molecule's Structure-Activity Relationship (SAR) to infer risks where data is missing.

Structural FeatureInferred HazardOperational Implication
Hydroxyl Group (-OH) H-bonding capability; likely viscous liquid or low-melting solid. Flammable.[1][2][3][4][5]Eye Irritant (Category 2A). Standard nitrile gloves may degrade upon prolonged contact.
Oxabicyclo[2.1.1] Core Strained ether bridge. High chemical energy.Potential Reactivity. Risk of ring-opening in strong acidic media.
Lipophilicity (LogP) Moderate lipophilicity (Bioisostere for benzene).Skin Absorption. The molecule is designed to cross biological membranes; it will likely penetrate skin.

PPE Selection Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the energy and scale of your specific task.

Tier 1: Analytical & Micro-Scale (< 50 mg)

Activity: Weighing for HTS, NMR prep, stock solution creation.

  • Hand Protection: Standard Nitrile Exam Gloves (minimum 4 mil thickness). Change immediately upon splash.

  • Eye Protection: ANSI Z87.1 Safety Glasses with side shields.

  • Body Protection: Standard cotton/poly lab coat.

  • Respiratory: Fume hood recommended but not strictly required if handling non-volatile solids.

Tier 2: Preparative Synthesis & Handling (> 50 mg - 10 g)

Activity: Setting up reactions, flash chromatography, rotary evaporation.

  • Hand Protection: Double Gloving Protocol.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Provides a "sacrificial layer" to strip immediately upon contamination without exposing skin.

  • Eye Protection: Chemical Splash Goggles (vented). Safety glasses are insufficient for liquids under vacuum/pressure.

  • Body Protection: 100% Cotton Lab Coat (Fire Resistant preferred) + Chemical Resistant Apron if pouring.

  • Respiratory: Mandatory Fume Hood use. Sash at proper working height (18 inches).

Tier 3: Spill Cleanup & High Hazard

Activity: Cleaning spills > 5 mL, handling broken vials outside containment.

  • Hand Protection: Laminate Barrier Gloves (e.g., Silver Shield™ / 4H®). [6]

    • Rationale: Nitrile offers poor protection against many oxygenated solvents and ethers over time. Laminates provide broad-spectrum chemical resistance.

  • Respiratory: Half-face respirator with Organic Vapor (OV) cartridges if outside a fume hood.

  • Eye Protection: Face Shield over Chemical Goggles.[6]

Operational Protocols

A. Weighing & Transfer
  • Static Control: As a likely dielectric organic solid/oil, static charge may scatter the material. Use an anti-static gun or ionizer during weighing.

  • Containment: Weigh inside a fume hood or a powder containment enclosure. If weighing on an open bench, use a closed transfer vessel (tared vial).

  • Solvent Choice: Dissolve in DMSO or Methanol for stock solutions. Avoid dissolving in highly volatile ethers (Diethyl ether) during transfer to minimize inhalation risk.

B. Reaction Setup (Strained Ring Precautions)

The [2.1.1] system is robust but thermodynamically unstable compared to unstrained ethers.

  • Acid Sensitivity: Add Lewis acids (e.g., BF3·OEt2, TiCl4) slowly at low temperatures (0°C or -78°C) to monitor for exotherms caused by ring opening.

  • Inert Atmosphere: Maintain under Nitrogen or Argon. Oxygen exposure at high temperatures may form peroxides at the ether bridge (though less likely than in linear ethers, the risk remains).

C. Waste Disposal

NEVER dispose of this compound down the drain.

  • Segregation: Collect in "Organic Waste - Non-Halogenated" streams (unless halogenated solvents are used).

  • Labeling: Clearly tag waste containers with "Contains Strained Bicyclic Ethers - Potential Peroxide Former."

Visual Decision Logic

The following diagrams illustrate the decision-making process for PPE selection and spill response.

Figure 1: Risk Assessment & PPE Selection Logic

PPE_Selection Start Task Assessment Scale Scale of Operation? Start->Scale Small < 50 mg (Analytical) Scale->Small Medium 50 mg - 10 g (Synthesis) Scale->Medium Large Spill / > 10 g Scale->Large Tier1 Tier 1 PPE: Nitrile Gloves Safety Glasses Lab Coat Small->Tier1 Low Exposure Risk Tier2 Tier 2 PPE: Double Nitrile Splash Goggles Fume Hood Medium->Tier2 Splash Risk Tier3 Tier 3 PPE: Silver Shield Gloves Respirator (OV) Face Shield Large->Tier3 High Exposure Risk

Caption: Decision tree for selecting appropriate PPE based on operational scale and risk potential.

Figure 2: Emergency Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Hood Inside Fume Hood? Assess->Hood YesHood Yes Hood->YesHood NoHood No Hood->NoHood CloseSash Close Sash Alert Lab YesHood->CloseSash Evacuate Evacuate Area Don Respirator NoHood->Evacuate Absorb Absorb with Vermiculite/Pads CloseSash->Absorb Evacuate->Absorb Bag Double Bag Waste Label as Hazardous Absorb->Bag

Caption: Step-by-step workflow for containing and cleaning spills of novel organic intermediates.

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press, 2011.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[6]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

  • Levterov, V., et al. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres.[7][8] Angewandte Chemie Int. Ed., 2024.[7][9] (Cited for structural properties of the scaffold).[7][10]

Sources

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